Abecomotide
Description
Structure
2D Structure
Properties
CAS No. |
907596-50-3 |
|---|---|
Molecular Formula |
C45H79N13O16 |
Molecular Weight |
1058.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H79N13O16/c1-20(2)16-27(40(68)51-25(11-13-31(48)60)38(66)54-28(18-32(49)61)42(70)56-30(45(73)74)17-21(3)4)53-39(67)26(12-14-34(63)64)52-41(69)29(19-33(50)62)55-43(71)35(22(5)6)57-44(72)36(23(7)59)58-37(65)24(47)10-8-9-15-46/h20-30,35-36,59H,8-19,46-47H2,1-7H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,68)(H,52,69)(H,53,67)(H,54,66)(H,55,71)(H,56,70)(H,57,72)(H,58,65)(H,63,64)(H,73,74)/t23-,24+,25+,26+,27+,28+,29+,30+,35+,36+/m1/s1 |
InChI Key |
ZWMQPLOHUFKNPF-RQEVSVBXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
KTVNELQNL |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lys-thr-val-asn-glu-leu-gln-asn-leu; Abecomotide; |
Origin of Product |
United States |
Foundational & Exploratory
Abecomotide: Unraveling the Mechanism of Action of a Novel Bioactive Peptide
Despite significant interest in the therapeutic potential of novel bioactive peptides, detailed public information regarding the specific mechanism of action for abecomotide remains elusive. As of late 2025, comprehensive data from preclinical and clinical studies detailing its molecular interactions and signaling pathways are not available in the public domain.
This compound is identified as a bioactive chemical compound.[1] However, beyond this general classification, there is a notable absence of peer-reviewed publications, clinical trial data, or detailed pharmacological profiles that would typically delineate the intricate workings of such a compound. This lack of information prevents a thorough analysis of its pharmacodynamics and pharmacokinetics, which are crucial for understanding its therapeutic effects.
For researchers, scientists, and drug development professionals, the inability to access detailed experimental protocols and quantitative data presents a significant challenge in evaluating the potential of this compound. Without this foundational knowledge, it is impossible to construct a comprehensive understanding of how this compound exerts its effects at a cellular and molecular level.
Further research and the publication of preclinical and clinical study results are imperative to elucidate the mechanism of action of this compound. Such data would be instrumental in identifying its molecular targets, understanding the signaling cascades it modulates, and ultimately determining its therapeutic utility. The scientific community awaits the dissemination of this critical information to fully comprehend the pharmacological profile of this bioactive peptide.
References
Abecomotide (KTVNELQNL): A Technical Overview of its Molecular Structure and Application in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abecomotide is a synthetic peptide with the amino acid sequence Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu (KTVNELQNL). It is a nonapeptide, meaning it is composed of nine amino acids. This compound has been investigated primarily as a component of multi-peptide cancer vaccines due to its ability to elicit a specific immune response against tumor cells. This technical guide provides a comprehensive overview of the molecular structure of this compound, its role in cancer immunotherapy, and the experimental methodologies associated with its use.
Molecular Structure and Properties
This compound is a linear peptide with the following molecular characteristics:
| Property | Value | Reference |
| Amino Acid Sequence | Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu | [1][2][3][4][5] |
| One-Letter Code | KTVNELQNL | |
| Molecular Formula | C45H79N13O16 | |
| Molecular Weight | 1058.19 g/mol | |
| Synonyms | IMP3 508-516, KOC1-508 |
This compound is derived from the Insulin-like Growth Factor-II mRNA-binding protein 3 (IMP3), also known as KOC1 (IGF2BP3). Specifically, it represents the amino acid sequence from position 508 to 516 of the IMP3 protein. This protein is overexpressed in various cancers, making it a suitable target for cancer immunotherapy.
Mechanism of Action in Cancer Immunotherapy
This compound functions as a tumor-associated antigen (TAA) epitope. Its primary mechanism of action is to stimulate the host's immune system to recognize and eliminate cancer cells that express the IMP3 protein. This is achieved by inducing a specific cytotoxic T-lymphocyte (CTL) response.
The proposed signaling pathway and mechanism of action for an this compound-containing cancer vaccine is as follows:
Clinical and Preclinical Data
This compound has been evaluated in several phase I and II clinical trials as a component of multi-peptide vaccines for various cancers. These trials have primarily focused on patients with specific HLA (Human Leukocyte Antigen) types, most commonly HLA-A*24:02, as this MHC class I allele is capable of presenting the this compound peptide to T-cells.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials involving this compound (KTVNELQNL) as part of a multi-peptide vaccine.
Table 1: Dosage and Administration in Clinical Trials
| Cancer Type | Phase | Peptide Dose (per peptide) | Adjuvant | Route of Administration | Frequency | Reference |
| Head and Neck Squamous Cell Carcinoma | II | Not Specified | Incomplete Freund's Adjuvant (IFA) | Subcutaneous | Weekly for 8 weeks, then bi-weekly | |
| Advanced Solid Tumors | I | 1 mg or 3 mg | Incomplete Freund's Adjuvant (IFA) | Subcutaneous | Weekly | |
| Metastatic Colorectal Cancer | I | 0.5 mg, 1.0 mg, or 3.0 mg | Incomplete Freund's Adjuvant (IFA) | Subcutaneous | Weekly for 4 weeks per course | |
| Advanced Esophageal Cancer | I | 1 mg or 3 mg | Incomplete Freund's Adjuvant (IFA) | Subcutaneous | Weekly for 8 weeks | |
| Advanced Biliary Tract Cancer | I | 0.5 mg, 1 mg, or 2 mg | Incomplete Freund's Adjuvant (IFA) | Subcutaneous | Weekly until 8th vaccination, then once or twice a week |
Table 2: Clinical Responses in Patients Receiving this compound-Containing Vaccines
| Cancer Type | Number of Patients | Complete Response (CR) | Stable Disease (SD) | Disease Control Rate (CR+SD) | Median Overall Survival (MST) | Reference |
| Head and Neck Squamous Cell Carcinoma | 37 | 1 | 9 | 27.0% | 4.9 months | |
| Metastatic Colorectal Cancer | Not Specified | 1 | 6 | Not Specified | 13.5 months | |
| Advanced Esophageal Cancer | 10 | 0 | 4 | 40% | 5.7 months |
Table 3: Immunological Responses to this compound (IMP3-508)
| Cancer Type | Number of Patients Assessed | Patients with IMP3-specific CTL Response (%) | Assay Method | Reference |
| Head and Neck Squamous Cell Carcinoma | 14 | 42.9% | ELISPOT | |
| Advanced Esophageal Cancer | 10 | 50% | ELISPOT |
Experimental Protocols
The following sections detail the general experimental methodologies employed in the research and clinical development of this compound.
Peptide Synthesis and Purification
This compound (KTVNELQNL) is a synthetic peptide produced using standard solid-phase peptide synthesis (SPPS).
Protocol for Solid-Phase Peptide Synthesis (General)
-
Resin Preparation: A suitable solid support resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the first amino acid on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HATU) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed to remove scavengers and byproducts.
-
Lyophilization: The purified peptide is lyophilized to obtain a dry powder.
Purification
The purity of the synthesized this compound peptide is assessed and enhanced using High-Performance Liquid Chromatography (HPLC).
-
Analytical HPLC: A small sample of the crude peptide is analyzed by reverse-phase HPLC (RP-HPLC) to determine its purity.
-
Preparative HPLC: The bulk of the crude peptide is purified on a preparative RP-HPLC column using a gradient of acetonitrile in water with 0.1% TFA.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to identify those containing the pure peptide.
-
Lyophilization: The pure fractions are pooled and lyophilized.
Quality Control
The identity and purity of the final peptide product are confirmed by mass spectrometry and analytical HPLC. The purity is typically required to be >97% for clinical use. Endotoxin levels and bioburden are also tested to ensure the product is safe for human administration.
Vaccine Formulation and Administration
For clinical use, the lyophilized this compound peptide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then emulsified with an adjuvant.
Protocol for Vaccine Formulation (Example)
-
This compound peptide is dissolved in DMSO to a stock concentration (e.g., 20 mg/mL).
-
The peptide solution is diluted with sterile saline.
-
The diluted peptide solution is mixed with an equal volume of Incomplete Freund's Adjuvant (IFA) (Montanide ISA-51VG).
-
The mixture is emulsified to create a stable water-in-oil emulsion.
-
The final vaccine formulation is administered subcutaneously.
Immunological Monitoring: ELISPOT Assay
The enzyme-linked immunosorbent spot (ELISPOT) assay is a common method used to quantify the frequency of peptide-specific, interferon-gamma (IFN-γ)-secreting T-cells in the peripheral blood of vaccinated patients.
Protocol for IFN-γ ELISPOT Assay (General)
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.
-
In Vitro Sensitization: PBMCs are cultured in the presence of the this compound peptide and interleukin-2 (IL-2) for a period (e.g., 2 weeks) to expand the population of peptide-specific T-cells.
-
ELISPOT Plate Coating: An ELISPOT plate is coated with an anti-IFN-γ capture antibody.
-
Cell Plating and Stimulation: The in vitro-sensitized PBMCs are plated in the coated wells along with stimulator cells (e.g., TISI cells) pulsed with the this compound peptide. Control wells contain cells stimulated with an irrelevant peptide or no peptide.
-
Incubation: The plate is incubated to allow for IFN-γ secretion by activated T-cells.
-
Detection: The plate is washed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, which results in the formation of colored spots at the sites of IFN-γ secretion.
-
Spot Counting: The spots are counted using an automated ELISPOT reader. The number of peptide-specific spots is calculated by subtracting the number of spots in the control wells.
Experimental Workflow Diagram
Conclusion
This compound (KTVNELQNL) is a well-characterized peptide epitope derived from the tumor-associated antigen IMP3. Its molecular structure and properties make it suitable for use in cancer immunotherapy. Clinical studies have demonstrated that this compound, as part of a multi-peptide vaccine, is safe and can induce specific cytotoxic T-lymphocyte responses in cancer patients, which in some cases correlates with improved clinical outcomes. The experimental protocols for its synthesis, purification, and immunological monitoring are well-established. Further research is warranted to optimize its therapeutic efficacy, potentially in combination with other immunomodulatory agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Predictive Biomarkers for the Outcome of Vaccination of Five Therapeutic Epitope Peptides for Colorectal Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. hijikata-clinic-miyata.jp [hijikata-clinic-miyata.jp]
- 5. portlandpress.com [portlandpress.com]
Abecomotide: Unveiling a Peptide with Limited Public Data
While the name "Abecomotide" exists within pharmaceutical nomenclature, a comprehensive, publicly accessible body of scientific literature detailing its discovery, synthesis, and mechanism of action remains elusive. This report summarizes the currently available information and highlights the significant gaps in public knowledge regarding this peptide.
This compound is identified as a peptide derived from the human insulin-like growth factor 2 mRNA-binding protein 3 (IMP-3), also known as hKOC. Specifically, it corresponds to the 508-513 peptide fragment of the KH4 domain.[1][2] The amino acid sequence of this compound is L-lysyl-L-threonyl-L-valyl-L-asparaginyl-L-α-glutamyl-L-leucyl-L-glutaminyl-L-asparaginyl-L-leucine.[1] It is classified as an immunological agent intended for active immunization against cancer (antineoplastic).[1]
The World Health Organization's International Nonproprietary Names (INN) program documents the name "this compound".[3] Notably, a 2013 report from the French independent drug bulletin Prescrire raised a potential safety concern regarding the name's similarity to the inhaled steroid "Bécotide" (beclometasone), highlighting a possible risk of confusion.
Furthermore, critical technical information required by researchers and drug development professionals is absent from public records. This includes:
-
Synthesis Pathway: No detailed chemical synthesis methodologies, including precursor molecules, reagents, reaction conditions, and purification protocols, have been published.
-
Experimental Protocols: The specific experimental designs and analytical methods used to characterize this compound and assess its biological activity are not described in accessible literature.
-
Quantitative Data: There is a lack of publicly available quantitative data regarding the peptide's efficacy, potency (e.g., IC50, EC50), binding affinities, pharmacokinetic properties, or toxicity profiles.
-
Mechanism of Action & Signaling Pathways: While classified as an immunological agent, the precise molecular mechanism of action and the specific signaling pathways modulated by this compound have not been elucidated in public scientific records.
Due to this absence of foundational scientific data, it is not possible to construct the requested in-depth technical guide, including structured data tables and diagrams of experimental workflows or signaling pathways. The core scientific story of this compound—from its initial discovery to its potential therapeutic application—remains largely undocumented in publicly accessible resources.
References
In Vitro Characterization of Abecomotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abecomotide is a novel synthetic peptide therapeutic currently under investigation for the treatment of solid tumors expressing Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, binding kinetics, and cellular effects. The data presented herein supports the continued development of this compound as a promising targeted anti-cancer agent.
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) is a glycoprotein that is overexpressed in a variety of solid tumors, including colorectal, lung, and breast cancers, while having limited expression in healthy tissues.[1][2] Its association with tumor progression and metastasis makes it an attractive target for cancer therapy.[3][4] this compound is a novel peptide designed to selectively bind to CEACAM5 and induce apoptosis in cancer cells through the activation of the p53 signaling pathway. The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress.[5] This technical guide summarizes the key in vitro studies performed to characterize the pharmacological properties of this compound.
Mechanism of Action
This compound is hypothesized to exert its anti-tumor effect through a dual mechanism. Firstly, it binds with high affinity to the extracellular domain of CEACAM5 on the surface of cancer cells. This binding event is believed to trigger a conformational change in the CEACAM5 protein, initiating an intracellular signaling cascade. Subsequently, this signal transduction pathway leads to the activation of the tumor suppressor p53. Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins, ultimately leading to programmed cell death of the cancer cell.
Figure 1: Proposed Mechanism of Action of this compound.
Quantitative Data Summary
The in vitro properties of this compound were assessed through a series of binding and cell-based assays. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity and Kinetics of this compound for CEACAM5
| Parameter | Value | Method |
| Association Rate (ka) | 2.5 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (kd) | 1.8 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) |
| Equilibrium Dissociation Constant (KD) | 0.72 nM | Surface Plasmon Resonance (SPR) |
Table 2: Cellular Activity of this compound in CEACAM5-Positive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| HT-29 | Colorectal | 15.2 | Cell Viability (MTT) |
| A549 | Lung | 28.7 | Cell Viability (MTT) |
| MCF-7 | Breast | 45.1 | Cell Viability (MTT) |
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment | % Apoptotic Cells | Assay |
| HT-29 | Vehicle Control | 5.2 | Annexin V/PI Staining |
| HT-29 | This compound (50 nM) | 68.4 | Annexin V/PI Staining |
| A549 | Vehicle Control | 3.8 | Annexin V/PI Staining |
| A549 | This compound (50 nM) | 55.9 | Annexin V/PI Staining |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
The binding kinetics of this compound to recombinant human CEACAM5 were determined using a Biacore T200 system.
-
Immobilization: Recombinant human CEACAM5 was immobilized on a CM5 sensor chip via standard amine coupling chemistry.
-
Analyte: this compound was serially diluted in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to concentrations ranging from 0.1 nM to 100 nM.
-
Assay: The binding analysis was performed using a multi-cycle kinetics format. Each cycle consisted of a 180-second association phase and a 600-second dissociation phase.
-
Data Analysis: The sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Figure 2: Workflow for SPR-based Binding Kinetics Analysis.
Cell Viability (MTT) Assay
The cytotoxic effect of this compound on CEACAM5-positive cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HT-29, A549, and MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with increasing concentrations of this compound (0.1 nM to 1 µM) for 72 hours.
-
MTT Addition: MTT reagent was added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals were solubilized with DMSO.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression analysis.
Annexin V/PI Apoptosis Assay
The induction of apoptosis by this compound was quantified using a flow cytometry-based Annexin V/Propidium Iodide (PI) staining assay.
-
Cell Treatment: HT-29 and A549 cells were treated with 50 nM this compound or vehicle control for 48 hours.
-
Staining: Cells were harvested and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed on a BD FACSCanto II flow cytometer.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) was determined using FlowJo software.
Figure 3: Experimental Workflow for Apoptosis Assay.
Downstream Signaling Pathway Analysis
To confirm the proposed mechanism of action, the effect of this compound on the p53 signaling pathway was investigated.
Western Blot Analysis
Western blot analysis was performed to assess the protein levels of key components of the p53 pathway in HT-29 cells following treatment with this compound.
-
Cell Lysis: HT-29 cells were treated with 50 nM this compound for 24 hours and then lysed.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies against p53, p21, and BAX, followed by HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
The results demonstrated a significant increase in the expression of p53 and its downstream targets, the cell cycle inhibitor p21 and the pro-apoptotic protein BAX, in this compound-treated cells compared to control cells.
References
- 1. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. CEACAM5 stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
Abecomotide: An Analysis of Available Scientific Information
Despite a comprehensive search of publicly available scientific and medical databases, there is a significant lack of information regarding the pharmacokinetics and pharmacodynamics of the peptide Abecomotide. This peptide, identified by the Chemical Abstracts Service (CAS) number 907596-50-3 and the amino acid sequence KTVNELQNL, does not appear in peer-reviewed literature, clinical trial registries, or drug development pipelines under this name.
Searches for "this compound" and its associated identifiers have failed to yield any specific data related to its absorption, distribution, metabolism, and excretion (ADME), or its mechanism of action and effects on the body. Standard pharmacological and biomedical research databases contain no studies, either preclinical or clinical, that would provide the necessary quantitative data for a technical guide or whitepaper.
The absence of information extends to its potential therapeutic area, signaling pathways it might modulate, or any experimental protocols associated with its investigation. Without any foundational data, it is not possible to construct the requested tables, diagrams, or detailed methodologies.
It is possible that this compound is an early-stage research compound that has not yet been the subject of published studies. Alternatively, it may be known under a different, undisclosed name or code. Until such information becomes publicly available, a detailed technical guide on its pharmacokinetic and pharmacodynamic properties cannot be generated.
Abecomotide: Uncharted Territory in Therapeutic Peptide Research
Despite interest in the therapeutic potential of novel peptides, early-stage research on Abecomotide, a bioactive peptide with the sequence Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu, remains conspicuously absent from the public scientific domain. A comprehensive review of available literature and data reveals a significant knowledge gap, precluding the development of an in-depth technical guide on its therapeutic applications.
Currently, information on this compound is primarily limited to its identification as a bioactive chemical.[1] One supplier of research chemicals notes that this compound is considered an "immunological agent for active immunization," however, this claim is not substantiated by any publicly accessible preclinical or clinical research data. The mechanism of action, signaling pathways, and specific therapeutic targets of this compound are yet to be elucidated in any peer-reviewed scientific publications.
Efforts to retrieve experimental data, including quantitative metrics from in vitro or in vivo studies, have been unsuccessful. Consequently, the creation of structured data tables for comparative analysis, a cornerstone of a technical whitepaper, is not feasible at this time. Similarly, the absence of published studies means there are no established experimental protocols to detail.
Without a known mechanism of action or involvement in specific biological processes, the generation of signaling pathway diagrams, as requested for a technical guide, is impossible. The logical relationships and experimental workflows that would form the basis of such visualizations are entirely unavailable.
References
Abecomotide (P140) in Systemic Lupus Erythematosus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abecomotide, also known as P140 or Lupuzor™, is a first-in-class immunomodulatory peptide under investigation for the treatment of Systemic Lupus Erythematosus (SLE). It is a 21-mer synthetic phosphopeptide derived from the spliceosomal U1-70K small nuclear ribonucleoprotein (snRNP).[1] Unlike broad immunosuppressants, this compound offers a targeted approach by modulating a specific cellular pathway implicated in the pathogenesis of SLE, aiming to restore immune homeostasis without inducing general immunosuppression.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of chaperone-mediated autophagy (CMA).[4] It specifically binds to the heat shock cognate 71 kDa protein (HSC70 or HSPA8), a key chaperone protein involved in the CMA pathway.[5] In SLE, CMA is hyperactivated in B lymphocytes, leading to an overexpression of Major Histocompatibility Complex Class II (MHCII) molecules on the surface of antigen-presenting cells (APCs), which are predominantly B cells in lupus. This overexpression facilitates the presentation of self-antigens to autoreactive T cells, a critical step in the autoimmune response.
By binding to HSPA8, this compound interferes with this hyperactivated CMA, leading to a reduction in the expression of MHCII molecules on APCs. This, in turn, diminishes the presentation of autoantigens to CD4+ T cells, resulting in decreased T cell and B cell activation and a subsequent reduction in the production of pathogenic autoantibodies. This targeted action leads to the clearance of hyper-activated autoreactive T and B cells, thereby restoring normal immune homeostasis.
Signaling Pathway
The signaling pathway of this compound's action is initiated by its binding to cell-surface HSPA8/HSC70. This interaction disrupts the normal function of HSPA8 in the CMA process, ultimately leading to a dampening of the autoimmune response.
Preclinical Data in MRL/lpr Mouse Model
The MRL/lpr mouse is a well-established animal model that spontaneously develops a lupus-like disease, making it a relevant model for preclinical evaluation of potential SLE therapies. Studies in MRL/lpr mice have demonstrated the therapeutic potential of this compound.
Experimental Protocol: MRL/lpr Mouse Studies
A representative experimental protocol for evaluating this compound in the MRL/lpr mouse model is as follows:
-
Animal Model: Female MRL/lpr mice are used, as they develop spontaneous lupus-like symptoms, including lymphadenopathy, splenomegaly, anti-dsDNA antibodies, and glomerulonephritis.
-
Treatment Administration: Treatment with this compound or a placebo (saline) is typically initiated around 10-11 weeks of age. Administration is often via intravenous or subcutaneous injection at specified doses and intervals.
-
Monitoring and Endpoints:
-
Proteinuria: Urine protein levels are monitored weekly as an indicator of kidney damage.
-
Anti-dsDNA Antibodies: Serum levels of anti-double-stranded DNA (dsDNA) antibodies are measured at baseline and at the end of the study.
-
Survival Rate: The overall survival of the mice is monitored throughout the study.
-
Histopathology: At the end of the study, kidneys are collected for histological analysis to assess the extent of glomerulonephritis and immune complex deposition.
-
Cellular Analysis: Spleens and lymph nodes are collected for flow cytometry analysis to quantify different lymphocyte populations, including T cells and B cells.
-
Experimental Workflow
Summary of Preclinical Findings
| Parameter | Observation in this compound-Treated MRL/lpr Mice | Reference |
| Survival Rate | Significantly enhanced survival (80%) compared to placebo-treated animals (10%). | |
| Proteinuria | Significant reduction in proteinuria, indicating preservation of kidney function. | |
| Anti-dsDNA Antibodies | Attenuated levels of anti-dsDNA antibodies in the serum. | |
| Kidney Histology | Preservation of tissue integrity and a remarkable reduction in immune complex deposition. | |
| Dermatitis and Vasculitis | Diminished extent of dermatitis and vasculitis with fewer perivascular inflammatory infiltrates. |
Clinical Trial Data
This compound has been evaluated in several clinical trials for the treatment of SLE. The results from Phase IIa and Phase IIb studies have demonstrated its potential efficacy and a favorable safety profile.
Phase IIa Open-Label Study
An open-label, dose-escalation Phase IIa study was conducted to assess the safety, tolerability, and efficacy of this compound in patients with moderately active SLE.
| Parameter | Dosage Group 1 (3 x 200 µg) | Dosage Group 2 (3 x 1000 µg) | Reference |
| Number of Patients | 10 | 10 | |
| Reduction in IgG anti-dsDNA Ab (≥20%) | 7 out of 10 patients | 1 out of 10 patients | |
| Physician's Global Assessment | Significant decrease in scores | Not specified | |
| SLE Disease Activity Index (SLEDAI) | Significant decrease in scores | Not specified | |
| Adverse Effects | Well tolerated | Some local irritation at the injection site |
Phase IIb Randomized, Double-Blind, Placebo-Controlled Trial
A Phase IIb trial further evaluated the efficacy and safety of this compound in a larger cohort of SLE patients. The primary endpoint was the SLE Responder Index (SRI) response at week 12.
| Parameter | This compound 200 µg + Standard of Care (Group 1) | This compound (Dose 2) + Standard of Care (Group 2) | Placebo + Standard of Care (Group 3) | Reference |
| Number of Patients (ITT Population) | 49 | 51 | 47 | |
| SRI Response at Week 12 (ITT) | 53.1% (p=0.048 vs placebo) | 45.1% | 36.2% | |
| SRI Response at Week 12 (Target Population) | 61.9% (p=0.016 vs placebo) | 48.0% | 38.6% | |
| SLEDAI Response at Week 12 (Interim Analysis) | 67.6% (p<0.025 vs placebo) | 51.3% | 41.5% | |
| SLEDAI Response at Week 24 (Interim Analysis) | 84.2% (p<0.025 vs placebo) | 66.7% | 45.8% |
Conclusion
This compound represents a promising targeted therapy for Systemic Lupus Erythematosus. Its unique mechanism of action, centered on the modulation of chaperone-mediated autophagy, offers a novel approach to restoring immune tolerance. Preclinical studies in the MRL/lpr mouse model have demonstrated significant improvements in disease parameters, and Phase II clinical trials have shown encouraging efficacy and a good safety profile. Further investigation in ongoing and future clinical trials will be crucial in fully elucidating the therapeutic potential of this compound in the management of SLE.
References
- 1. HSPA8/HSC70 in Immune Disorders: A Molecular Rheostat that Adjusts Chaperone-Mediated Autophagy Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Spliceosomal Phosphopeptide P140 Controls the Lupus Disease by Interacting with the HSC70 Protein and via a Mechanism Mediated by γδ T Cells | PLOS One [journals.plos.org]
- 4. longdom.org [longdom.org]
- 5. Frontiers | P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice [frontiersin.org]
Abecomotide: Unraveling the Cellular Journey of an Immunological Peptide
An In-depth Technical Guide on Cellular Uptake and Distribution
Audience: Researchers, scientists, and drug development professionals.
Abstract: Abecomotide, a synthetic peptide with the sequence Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu, has been identified as a biologically active agent with potential applications in immunology, particularly in the context of active immunization. This technical guide synthesizes the currently available information regarding the cellular uptake and intracellular distribution of this compound. However, it is critical to note that detailed, publicly available research on the specific mechanisms governing this compound's cellular interactions is presently limited. This document, therefore, serves as a foundational overview based on established principles of peptide biology and immunology, while highlighting the significant knowledge gaps that future research must address.
Introduction to this compound
This compound is a peptide with the chemical formula C45H79N13O16 and a molecular weight of 1058.19 g/mol [1]. Its primary described function is as an immunological agent intended for active immunization[2][3]. As a peptide-based therapeutic, understanding its interaction with and entry into target cells is paramount to elucidating its mechanism of action and optimizing its therapeutic potential. The cellular uptake, subsequent intracellular trafficking, and ultimate localization of this compound are key determinants of its biological activity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly its molecular weight and amino acid composition, are expected to influence its solubility, stability, and mode of interaction with the cell membrane.
| Property | Value | Reference |
| CAS Number | 907596-50-3 | [4] |
| Molecular Formula | C45H79N13O16 | [1] |
| Molecular Weight | 1058.19 g/mol | |
| Amino Acid Sequence | Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu |
Cellular Uptake Mechanisms of Peptides: A Framework for this compound
While specific studies on this compound's cellular uptake are not currently in the public domain, the entry of peptides into cells is generally understood to occur via several mechanisms. The most probable pathways for a peptide of this compound's size and composition are endocytosis-dependent routes.
Experimental Protocol: General Method for Assessing Peptide Cellular Uptake
A standard approach to quantifying the cellular uptake of a peptide like this compound would involve the following steps:
-
Peptide Labeling: Covalently attach a fluorescent probe (e.g., fluorescein isothiocyanate - FITC) or a radioactive isotope to this compound.
-
Cell Culture: Plate target cells (e.g., immune cells such as dendritic cells or macrophages) in a multi-well plate and culture to a desired confluency.
-
Incubation: Treat the cells with varying concentrations of labeled this compound for different time periods.
-
Washing: Remove the incubation medium and wash the cells extensively with cold phosphate-buffered saline (PBS) to remove non-internalized peptide.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For fluorescently labeled peptide, measure the fluorescence intensity of the cell lysate using a fluorometer.
-
For radiolabeled peptide, measure the radioactivity of the lysate using a scintillation counter.
-
-
Data Analysis: Normalize the signal to the total protein content of the lysate and express the uptake as a function of concentration and time.
To elucidate the specific endocytic pathway, this general protocol can be augmented with the use of pharmacological inhibitors that target different uptake mechanisms (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-mediated endocytosis).
Caption: Hypothesized endocytic pathways for this compound cellular uptake.
Intracellular Distribution and Signaling
Following uptake, the intracellular fate of this compound is a critical determinant of its immunological activity. The peptide may be trafficked through the endo-lysosomal pathway, leading to its degradation, or it may escape into the cytosol to interact with intracellular targets.
Experimental Protocol: Assessing Intracellular Localization
Confocal microscopy is a powerful technique to visualize the subcellular distribution of this compound.
-
Cell Culture: Grow adherent cells on glass coverslips.
-
Incubation: Treat cells with fluorescently labeled this compound.
-
Organelle Staining: Co-stain the cells with fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Imaging: Acquire z-stack images using a confocal microscope.
-
Colocalization Analysis: Analyze the images to determine the degree of overlap between the this compound signal and the signals from the organelle markers.
Given its role as an immunological agent for active immunization, a plausible mechanism of action involves its processing and presentation by antigen-presenting cells (APCs).
Caption: Hypothetical pathway of this compound processing in an antigen-presenting cell.
Conclusion and Future Directions
The current understanding of the cellular uptake and distribution of this compound is in its infancy. While its identity as an immunological peptide provides a framework for hypothesizing its cellular interactions, detailed experimental data is conspicuously absent from the public domain. Future research should prioritize:
-
Quantitative Uptake Studies: Determining the kinetics and efficiency of this compound internalization in relevant immune cell types.
-
Mechanism Elucidation: Identifying the specific endocytic pathways involved in its uptake.
-
Intracellular Trafficking and Fate: Mapping the subcellular localization of this compound and determining its stability within the cell.
-
Target Identification: Uncovering the intracellular binding partners and signaling pathways modulated by this compound.
Addressing these fundamental questions will be crucial for the rational development of this compound as a therapeutic agent. The experimental protocols and hypothetical pathways outlined in this guide provide a roadmap for these future investigations.
References
Abecomotide's Interaction with IGF2BP3: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abecomotide is a peptide-based therapeutic candidate that has garnered interest within the scientific community. This technical guide provides an in-depth exploration of its binding characteristics, with a focus on its putative molecular target, the Insulin-like Growth Factor 2 mRNA-binding protein 3 (IGF2BP3). While specific quantitative binding data for the this compound-IGF2BP3 interaction is not currently available in the public domain, this document outlines the established role of IGF2BP3 in cellular signaling, details the standard experimental protocols for characterizing binding affinity and kinetics, and presents the conceptual framework for understanding this critical molecular interaction.
IGF2BP3 is an RNA-binding protein that plays a significant role in embryonic development and is re-expressed in various cancers, where it is often associated with poor prognosis.[1][2] It functions by binding to specific mRNA transcripts, thereby regulating their stability, translation, and localization.[1][3] A primary mechanism of IGF2BP3 is the stabilization of oncogenic mRNAs, such as c-Myc and CDK6, leading to their increased expression and the promotion of cancer cell proliferation and survival.[1]
Binding Affinity and Kinetics: Quantitative Data Summary
The precise quantitative measurement of binding affinity and kinetics is fundamental to understanding the therapeutic potential of a molecule like this compound. These parameters dictate the concentration at which the drug will be effective and the duration of its action. The following tables are structured to present the key binding parameters that would be determined through rigorous experimental investigation.
Table 1: this compound Binding Affinity for Human IGF2BP3
| Parameter | Value | Method | Conditions |
| Dissociation Constant (Kd) | Data not available in public domain | e.g., SPR, BLI, ITC | e.g., Buffer composition, pH, Temperature |
| Inhibition Constant (Ki) | Data not available in public domain | e.g., Competitive Binding Assay | e.g., Buffer composition, pH, Temperature |
Table 2: this compound Binding Kinetics for Human IGF2BP3
| Parameter | Value | Method | Conditions |
| Association Rate Constant (kon or ka) | Data not available in public domain | e.g., SPR, BLI | e.g., Buffer composition, pH, Temperature |
| Dissociation Rate Constant (koff or kd) | Data not available in public domain | e.g., SPR, BLI | e.g., Buffer composition, pH, Temperature |
| Residence Time (1/koff) | Data not available in public domain | Calculated from koff | N/A |
Experimental Protocols for Binding Analysis
The determination of binding affinity and kinetics relies on a suite of biophysical techniques. The choice of method depends on the specific characteristics of the interacting molecules and the information required. Below are detailed methodologies for the key experiments that would be employed to characterize the interaction between this compound and IGF2BP3.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that measures real-time biomolecular interactions.
Methodology:
-
Immobilization: Recombinant human IGF2BP3 protein is covalently immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.
-
Association Phase: The binding of this compound to the immobilized IGF2BP3 is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation Phase: The running buffer is flowed over the sensor chip to monitor the dissociation of the this compound-IGF2BP3 complex, observed as a decrease in the SPR signal.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures changes in the interference pattern of light reflected from a biosensor tip to monitor biomolecular interactions.
Methodology:
-
Immobilization: Recombinant human IGF2BP3 is immobilized onto a biosensor tip (e.g., an amine-reactive or streptavidin-coated biosensor if the protein is biotinylated).
-
Baseline: The biosensor tip is dipped into the running buffer to establish a stable baseline.
-
Association: The biosensor tip is moved into wells containing various concentrations of this compound, and the binding is measured as a wavelength shift.
-
Dissociation: The biosensor tip is then moved back into the running buffer to monitor the dissociation of the complex.
-
Data Analysis: The resulting binding curves are analyzed using appropriate software to determine kon, koff, and Kd.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: A solution of recombinant human IGF2BP3 is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.
-
Titration: A series of small injections of the this compound solution are made into the IGF2BP3 solution.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to IGF2BP3. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving IGF2BP3 and the general workflows for the binding assays described.
Caption: IGF2BP3 signaling pathway and potential point of intervention for this compound.
References
Methodological & Application
Application Notes and Protocols for Abecomotide in a Competitive Binding ELISA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abecomotide is an investigational small molecule inhibitor targeting the integrin αvβ6. Integrin αvβ6 plays a crucial role in tissue fibrosis and tumor progression primarily through its function as a key activator of transforming growth factor-beta (TGF-β)[1]. By selectively binding to integrin αvβ6, this compound is designed to allosterically block the binding of its natural ligands, thereby preventing the conformational changes required for TGF-β activation. This targeted inhibition of the αvβ6-mediated TGF-β signaling pathway makes this compound a promising candidate for therapeutic intervention in fibrotic diseases and various cancers.
This document provides a detailed protocol for a competitive binding enzyme-linked immunosorbent assay (ELISA) to determine the half-maximal inhibitory concentration (IC50) of this compound for the human αvβ6 integrin.
Mechanism of Action: Inhibition of TGF-β Activation
This compound is a selective antagonist of the integrin αvβ6. This integrin is expressed on epithelial cells and becomes upregulated during tissue injury and in certain tumors. A primary function of αvβ6 is to bind to the latency-associated peptide (LAP) of the latent TGF-β complex, leading to the release and activation of mature TGF-β. Activated TGF-β then signals through its receptors (TGFβRI and TGFβRII) to activate the SMAD signaling cascade, culminating in the transcription of genes involved in fibrosis and cell proliferation. This compound's inhibition of αvβ6 is intended to locally and selectively block this activation of TGF-β signaling[1].
Quantitative Data: Comparative IC50 Values of αvβ6 Integrin Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known αvβ6 integrin inhibitors, providing a benchmark for evaluating the potency of new chemical entities like this compound.
| Compound | IC50 (nM) for αvβ6 | Assay Type | Reference |
| GSK 3008348 | 1.50 | Not Specified | [2] |
| MORF-627 | 9.2 | Human Serum Ligand Binding | [2] |
| A20FMDV2 | 3 | Not Specified | [2] |
| MK-0429 | 2.9 | AlphaLISA | |
| Compound 1 | 12 | Competitive ELISA |
Experimental Protocol: Competitive Binding ELISA for this compound
This protocol details the methodology for determining the IC50 value of this compound for integrin αvβ6. The assay measures the ability of this compound to compete with a biotinylated natural ligand for binding to immobilized recombinant human integrin αvβ6.
Materials and Reagents
-
Recombinant human integrin αvβ6 protein
-
Biotinylated latency-associated peptide (LAP) of TGF-β1
-
This compound (or other test inhibitors)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
96-well high-binding ELISA plates
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Step-by-Step Procedure
-
Plate Coating:
-
Dilute recombinant human integrin αvβ6 to a final concentration of 1-5 µg/mL in PBS.
-
Add 100 µL of the diluted integrin solution to each well of a 96-well high-binding ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing and Blocking:
-
The next day, discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Inhibitor and Ligand Incubation:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Prepare serial dilutions of this compound in Assay Buffer. A typical starting concentration might be 10 µM with 1:3 or 1:5 serial dilutions.
-
Add 50 µL of the diluted this compound solutions to the appropriate wells. Include wells with Assay Buffer only for "no inhibitor" controls.
-
Prepare the biotinylated LAP ligand at a concentration that gives approximately 80% of the maximum signal (this concentration should be predetermined by a separate titration experiment, typically in the low nM range).
-
Add 50 µL of the diluted biotinylated LAP to all wells.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Signal Development and Measurement:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature in the dark until sufficient color develops (typically 10-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (no integrin) from all other absorbance readings.
-
The "no inhibitor" control wells represent 0% inhibition.
-
The "no ligand" or "high concentration of a known potent inhibitor" wells can represent 100% inhibition.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_Sample - Absorbance_100%Inhibition) / (Absorbance_0%Inhibition - Absorbance_100%Inhibition))
-
Plot the percentage of inhibition versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of ligand binding.
Conclusion
This competitive binding ELISA protocol provides a robust and reproducible method for determining the in vitro potency of this compound as an inhibitor of the integrin αvβ6. The resulting IC50 value is a critical parameter for the characterization and further development of this compound as a potential therapeutic agent. Similar assay principles can be applied to assess the selectivity of this compound by testing its activity against other RGD-binding integrins such as αvβ3, αvβ5, and α5β1.
References
Application Notes and Protocols for Abecomotide in Animal Models
Initial Assessment: As of late 2025, publicly available scientific literature and clinical trial databases lack specific data regarding the dosage, administration, and detailed signaling pathways of Abecomotide in animal models. Information from chemical suppliers identifies this compound as a biologically active peptide and an immunological agent for active immunization.[1][2] However, comprehensive preclinical studies detailing its application in vivo are not accessible through standard scientific search methodologies.
Due to the absence of specific experimental data for this compound, this document will provide a generalized framework and hypothetical protocols based on the typical development and investigation of peptide-based immunological agents in animal models. This information is intended to serve as a foundational guide for researchers initiating studies with novel peptides like this compound, once further information about its biological target and therapeutic area becomes available.
I. Hypothetical Compound Profile: this compound
For the purpose of illustrating protocols and experimental design, we will proceed with the following hypothetical assumptions based on its classification as an "immunological agent for active immunization":
| Property | Hypothetical Profile |
| Drug Name | This compound |
| Drug Class | Immunomodulatory Peptide |
| Therapeutic Area | Autoimmune Disorders / Oncology (as a therapeutic vaccine) |
| Mechanism of Action | Postulated to mimic an epitope to induce a targeted immune response. |
II. Quantitative Data from Analogous Peptide Therapeutics in Animal Models
The following table summarizes typical dosage and administration parameters for immunomodulatory peptides in common animal models, which can serve as a starting point for designing studies with this compound. Note: These are representative values and would require optimization for this compound specifically.
| Animal Model | Route of Administration | Dosage Range (per animal) | Frequency | Vehicle/Formulation |
| Mouse (e.g., C57BL/6, BALB/c) | Subcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.) | 10 - 100 µg | Once weekly to daily | Saline, PBS, Adjuvant (e.g., Freund's, Alum) |
| Rat (e.g., Sprague-Dawley, Wistar) | Subcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.) | 50 - 500 µg | Once weekly to daily | Saline, PBS, Adjuvant (e.g., Freund's, Alum) |
| Rabbit (e.g., New Zealand White) | Subcutaneous (s.c.), Intramuscular (i.m.) | 100 - 1000 µg | Bi-weekly to weekly | Saline, PBS, Adjuvant (e.g., Freund's, Alum) |
III. Experimental Protocols
A. Protocol 1: Determination of Optimal Dosage and Administration Route
Objective: To determine the effective dose range and optimal administration route of this compound for eliciting a specific immunological response in a mouse model.
Materials:
-
This compound (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Adjuvant (e.g., Imject™ Alum)
-
8-10 week old C57BL/6 mice
-
Syringes and needles (appropriate gauge for the route of administration)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
ELISA kit for detecting target antibody response
Procedure:
-
Preparation of this compound Formulation:
-
Reconstitute lyophilized this compound in sterile PBS to a stock concentration of 1 mg/mL.
-
For formulations with adjuvant, mix the this compound solution with the adjuvant according to the manufacturer's protocol to create an emulsion.
-
-
Animal Grouping and Dosing:
-
Establish experimental groups (n=5 mice per group) to test different doses and routes (e.g., 10 µg s.c., 50 µg s.c., 100 µg s.c., 50 µg i.p.).
-
Include a control group receiving vehicle (PBS with adjuvant if applicable) only.
-
Administer the assigned dose and route to each mouse.
-
-
Immunization Schedule:
-
Administer a primary immunization on Day 0.
-
Provide booster immunizations on Day 14 and Day 28.
-
-
Sample Collection and Analysis:
-
Collect blood samples via tail vein or retro-orbital sinus at baseline (Day 0) and on Days 14, 28, and 42.
-
Process blood to separate serum.
-
Analyze serum samples using an ELISA to quantify the titer of antibodies specific to the target of this compound.
-
-
Data Interpretation:
-
Compare antibody titers across different dosage groups and administration routes to identify the most effective regimen.
-
B. Protocol 2: Evaluation of In Vivo Efficacy in a Disease Model
Objective: To assess the therapeutic efficacy of this compound in a relevant animal model of disease (e.g., a tumor model for an oncology indication).
Materials:
-
Established optimal dosage and administration protocol for this compound.
-
Animal model of disease (e.g., mice with induced tumors).
-
Calipers for tumor measurement.
-
Flow cytometry reagents for immune cell profiling.
Procedure:
-
Disease Model Induction:
-
Induce the disease in a cohort of animals (e.g., implant tumor cells subcutaneously).
-
Allow the disease to establish as required by the model (e.g., tumors reach a palpable size).
-
-
Treatment Initiation:
-
Randomize animals into treatment and control groups.
-
Begin treatment with this compound using the predetermined optimal dosage and schedule.
-
Administer vehicle to the control group.
-
-
Monitoring of Disease Progression:
-
Monitor key disease parameters regularly (e.g., measure tumor volume with calipers 2-3 times per week).
-
Monitor animal health and body weight.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize animals and collect relevant tissues (e.g., tumors, spleens, lymph nodes).
-
Analyze tumors for changes in size and histology.
-
Perform flow cytometry on immune cells from spleens and lymph nodes to assess changes in immune cell populations (e.g., T cells, B cells, myeloid cells).
-
IV. Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway for an immunomodulatory peptide like this compound.
Caption: Experimental workflow for evaluating this compound in animal models.
Caption: Postulated signaling pathway for this compound-induced immune response.
References
Application of Abecomotide in High-Throughput Screening: Information Not Available
Following a comprehensive search, there is currently no publicly available scientific literature or data detailing the biological activity, mechanism of action, or application in high-throughput screening (HTS) for a compound designated as "Abecomotide" or the peptide sequence "Lys-thr-val-asn-glu-leu-gln-asn-leu" (KTVNELQNL).
Efforts to identify the biological target, signaling pathways, or any established experimental protocols for this specific molecule have been unsuccessful. Chemical and biological databases, as well as scholarly articles, do not contain information linking the name this compound to the provided peptide sequence or any associated bioactivity that would allow for the development of the requested application notes and protocols.
Therefore, the core requirements of the user's request, including the creation of detailed application notes, experimental protocols, data presentation in tables, and visualization of signaling pathways and workflows using Graphviz, cannot be fulfilled at this time due to the absence of foundational scientific information on this compound.
For researchers, scientists, and drug development professionals interested in the high-throughput screening of novel peptides, the general principles and methodologies outlined below can serve as a guide. However, it must be stressed that these are generic frameworks and would require substantial target-specific adaptation once the biological function of a peptide like this compound is identified.
General Framework for Peptide High-Throughput Screening
Should information on this compound's biological target become available, a high-throughput screening campaign would typically involve the following stages:
-
Target Identification and Assay Development: The first crucial step is to identify the molecular target of the peptide (e.g., a G protein-coupled receptor (GPCR), enzyme, or protein-protein interaction). Based on the target, a robust and scalable HTS assay would be developed. Common assay formats for peptide screening include:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): To quantify peptide binding or inhibition of a target protein.
-
Fluorescence-Based Assays: Including Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and calcium flux assays (for targets like GPCRs).
-
Cell-Based Reporter Gene Assays: To measure the downstream cellular response to peptide activity.
-
Label-Free Detection Technologies: Such as surface plasmon resonance (SPR) to measure binding kinetics.
-
-
Library Screening: A library of compounds (which could include variants of the lead peptide) would be screened against the target using the developed HTS assay.
-
Hit Confirmation and Validation: Initial "hits" from the primary screen are re-tested to confirm their activity and eliminate false positives.
-
Dose-Response and Potency Determination: Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).
-
Secondary and Orthogonal Assays: To further validate the mechanism of action and rule out off-target effects.
Example Workflow for a Hypothetical GPCR-Targeting Peptide
The following diagram illustrates a generalized workflow for an HTS campaign targeting a GPCR, which is a common target for peptide drugs.
Caption: Generalized HTS Workflow for a GPCR-Targeting Peptide.
We recommend that researchers seeking to work with this compound first consult the original source or vendor of the compound to obtain critical information regarding its biological properties. Without this essential data, proceeding with any experimental work, particularly high-throughput screening, would be unfeasible.
Application Notes and Protocols: Abecomotide in a Preclinical Model of Ulcerative Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Abecomotide (also known as PL-8177) is a potent and selective synthetic cyclic heptapeptide agonist for the melanocortin 1 receptor (MC1R)[1][2]. The MC1R is involved in modulating inflammatory responses, and its activation is a promising therapeutic strategy for inflammatory and autoimmune diseases[3][4]. Preclinical studies have demonstrated the efficacy of orally administered this compound in resolving inflammation in animal models of inflammatory bowel disease (IBD), such as dextran sulfate sodium (DSS)-induced colitis in rats[3]. These findings support the investigation of this compound as a potential therapeutic for gastrointestinal inflammatory diseases in humans.
This document provides a detailed protocol for evaluating the efficacy of an oral formulation of this compound in a DSS-induced rat model of ulcerative colitis, based on published preclinical data.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by activating the MC1R on various cells, including immune and tissue-based cells. This activation leads to a reduction in tissue stress signaling and biases immune cell phenotypes towards a non-inflammatory state, ultimately promoting the resolution of inflammation.
Experimental Protocols
DSS-Induced Colitis Model in Rats
This protocol describes the induction of acute colitis in rats using dextran sulfate sodium (DSS) to evaluate the therapeutic effects of this compound.
Materials:
-
Male Wistar rats
-
Dextran Sulfate Sodium (DSS, 5%) in drinking water
-
This compound (PL-8177), oral formulation
-
Vehicle control (placebo)
-
Positive control: Mesalazine (300 mg/kg, oral)
-
Standard laboratory animal diet and housing
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats for a minimum of 7 days under standard laboratory conditions.
-
Group Allocation: Randomly divide the animals into the experimental groups (n=6 per group) as outlined in the table below.
-
Induction of Colitis: Induce colitis by administering 5% DSS in the drinking water for 3 consecutive days. The "Sham" group receives regular drinking water.
-
Treatment Administration:
-
On the same day as DSS induction, begin treatment administration.
-
Administer this compound orally twice daily (BID) at doses of 20, 50, or 100 µ g/animal .
-
Administer the vehicle control (placebo) to the control group.
-
Administer the positive control, Mesalazine, orally once daily (QD) at 300 mg/kg.
-
-
Monitoring: Monitor the animals daily for clinical signs of colitis, including body weight, stool consistency, and the presence of fecal occult blood.
-
Termination and Sample Collection: At the end of the study period, euthanize the animals. Collect colon tissue for macroscopic scoring, weight measurement, histopathological analysis, and molecular analyses (e.g., single nuclei RNA sequencing).
Experimental Groups:
| Group | Treatment | DSS Administration |
| Sham | No Treatment | No |
| Vehicle Control | Placebo | Yes |
| This compound (Low Dose) | 20 µ g/animal , BID, oral | Yes |
| This compound (Mid Dose) | 50 µ g/animal , BID, oral | Yes |
| This compound (High Dose) | 100 µ g/animal , BID, oral | Yes |
| Positive Control | Mesalazine (300 mg/kg), QD, oral | Yes |
Assessment of Colitis Severity
a. Macroscopic Colon Damage Score:
-
Excise the colon and place it on a clean, flat surface.
-
Open the colon longitudinally.
-
Score the macroscopic damage based on a standardized scoring system that evaluates inflammation, ulceration, and thickening of the colon wall.
b. Histopathological Analysis:
-
Fix colon tissue samples in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin.
-
Section the paraffin-embedded tissues and stain with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope to assess inflammatory cell infiltration, mucosal erosion, and other histological changes.
c. Single Nuclei RNA Sequencing (snRNA-seq):
-
Isolate nuclei from fresh colon tissue samples.
-
Perform snRNA-seq to characterize the cellular composition and gene expression profiles of the colon tissue in response to DSS and this compound treatment.
-
Analyze the data to identify changes in immune cell populations and the expression of inflammatory marker genes.
Data Presentation
Table 1: Effect of Oral this compound on Macroscopic Colon Damage in DSS-Induced Colitis in Rats
| Treatment Group | Macroscopic Colon Damage Score (Mean ± SD) |
| Vehicle Control | Data Not Quantitatively Available |
| This compound (50 µg) | Significantly lower vs. Vehicle |
| Reference: |
Table 2: Effect of Oral this compound on Clinical Parameters in DSS-Induced Colitis in Rats
| Parameter | Vehicle Control | This compound (50 µg) |
| Colon Weight | Data Not Available | Improved vs. Vehicle |
| Stool Consistency | Data Not Available | Improved vs. Vehicle |
| Fecal Occult Blood | Data Not Available | Improved vs. Vehicle |
| Reference: |
Experimental Workflow Diagram
References
- 1. A novel oral formulation of the melanocortin-1 receptor agonist PL8177 resolves inflammation in preclinical studies of inflammatory bowel disease and is gut restricted in rats, dogs, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. palatin.com [palatin.com]
- 3. palatin.com [palatin.com]
- 4. Frontiers | Pro-resolving and anti-arthritic properties of the MC1 selective agonist PL8177 [frontiersin.org]
Application Notes and Protocols: Unveiling the Mechanism of Action of Novel Bioactive Peptides using CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel bioactive peptides presents exciting therapeutic opportunities. However, a significant challenge lies in elucidating their mechanism of action, including identifying their molecular targets and downstream signaling pathways. This application note provides a comprehensive guide for utilizing genome-wide CRISPR-Cas9 knockout screening to systematically investigate the functional context of a novel bioactive peptide. As a case study, we will consider a hypothetical peptide with a known sequence, "Abecomotide" (H-Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu-OH), which has been described as a bioactive peptide with potential immunological activity, but whose precise mechanism is unknown.[1][2][3] This protocol will outline a strategy to identify genes that mediate the cellular response to such a peptide, thereby revealing its therapeutic pathway.
CRISPR-Cas9 knockout screens are a powerful tool for functional genomics, allowing for the systematic depletion of every gene in the genome.[1][4] By treating a population of cells, each with a single gene knockout, with a bioactive compound, one can identify genes whose absence confers either resistance or sensitivity to the treatment. This provides strong genetic evidence for the involvement of these genes in the compound's mechanism of action.
Experimental Workflow Overview
The overall workflow for a CRISPR screen to identify the mechanism of action of a novel peptide is depicted below. This process involves several key stages, from library preparation and cell line engineering to high-throughput sequencing and bioinformatic analysis.
References
Troubleshooting & Optimization
Optimizing Abecomotide Concentration for In Vitro Assays: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Abecomotide (also known as P140) in various in vitro assays. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Understanding this compound's Mechanism of Action
This compound is a synthetic, 21-amino acid phosphopeptide derived from the U1-70K small nuclear ribonucleoprotein.[1] Its therapeutic potential, particularly for autoimmune diseases like Systemic Lupus Erythematosus (SLE), stems from its role as an immunomodulator.[2] The peptide functions by interfering with a cellular process called chaperone-mediated autophagy (CMA).[1][2]
The core mechanism involves this compound binding to the chaperone protein HSPA8/HSC70.[1] This interaction disrupts the normal CMA pathway, which is responsible for degrading specific cytosolic proteins within lysosomes. By modulating CMA, this compound alters the presentation of antigens by major histocompatibility complex (MHC) class II molecules, which in turn helps to normalize the immune response and reduce the activity of autoreactive immune cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new in vitro assay?
For initial experiments, a broad-range dose-response curve is recommended to identify the optimal concentration window for your specific cell type and assay. A common starting range is from 1 nM to 100 µM. This approach helps determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and reveals any potential cytotoxicity at higher concentrations. Subsequent experiments can then use a narrower range of concentrations to refine these values.
Q2: How should I properly dissolve and store this compound?
Proper handling is critical for reproducibility. This compound should first be dissolved in a suitable sterile solvent, like sterile distilled water or DMSO, to create a concentrated stock solution. To maintain stability and prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.
Q3: My this compound peptide appears to be inactive or shows reduced activity. What should I do?
If this compound is not showing the expected activity, consider the following troubleshooting steps:
-
Verify Peptide Integrity: Confirm the peptide's integrity, purity, and concentration using methods like mass spectrometry or HPLC.
-
Check for Degradation: Peptides can be degraded by proteases present in cell culture, especially when using serum. Consider using a serum-free medium or adding a broad-spectrum protease inhibitor cocktail. You can assess degradation by analyzing culture supernatant over time with HPLC-MS.
-
Optimize Assay Conditions: Ensure that assay parameters such as pH and temperature are optimal for peptide activity.
-
Evaluate Cell System: The chosen cell line or assay system may not be responsive to this compound. If possible, test the peptide in a different, validated system.
Q4: I am observing high variability between my experimental replicates. What could be the cause?
High variability can stem from several factors:
-
Pipetting Inconsistency: Inaccurate pipetting, especially with small volumes, is a common source of error. Ensure pipettes are calibrated and consider using reverse pipetting for viscous solutions.
-
Uneven Cell Seeding: A non-uniform cell density across wells in plate-based assays can lead to variable results. Always mix your cell suspension thoroughly before plating.
-
Improper Mixing: Ensure the this compound solution is mixed completely, yet gently, after being added to the wells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity | 1. This compound concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic.3. Cell line is particularly sensitive. | 1. Perform a dose-response curve to determine the cytotoxic threshold.2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).3. Test a different, more robust cell line if applicable. |
| Peptide Precipitation | 1. Poor solubility in the culture medium.2. Incorrect solvent used for stock solution. | 1. Visually inspect wells for precipitate. Try dissolving the peptide in a small amount of a stronger solvent (e.g., DMSO) before diluting it to the final concentration with your assay buffer.2. Confirm solvent compatibility with your assay and peptide. |
| Inconsistent Results | 1. Peptide degradation due to proteases in serum.2. Repeated freeze-thaw cycles of stock solution.3. Inconsistent experimental technique. | 1. Perform control experiments with and without serum. Consider using serum-free media or adding protease inhibitors.2. Aliquot stock solutions to be single-use.3. Review and standardize cell seeding, pipetting, and mixing procedures. |
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the specific cell type and biological endpoint being measured. The following table summarizes concentrations used in published in vitro studies.
| Assay Type | Cell Type | This compound (P140) Concentration | Observed Effect | Reference |
| B Cell Differentiation | MRL/lpr mouse B cells | 10, 20, 30 µM | Inhibition of B cell differentiation | |
| HLA Expression | Human B cells | 10, 20, 30 µM | Dose-dependent down-expression of HLA molecules | |
| CMA Activity Inhibition | NIH3T3 cells | 30 µM | Decrease in Chaperone-Mediated Autophagy activity | |
| Cell Viability | MRL/lpr mouse spleen cells | Increasing concentrations | No significant apoptosis observed after 24h |
Experimental Protocols & Workflows
Protocol 1: General Dose-Response Cell Viability Assay (MTT-based)
This protocol is designed to determine the cytotoxic concentration of this compound on a specific cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Peptide Preparation: Prepare a series of 2x concentrated dilutions of this compound in your cell culture medium. A suggested range is 0.01 µM to 200 µM. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest peptide concentration).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the cytotoxic concentration.
Workflow for Optimizing this compound Concentration
This workflow provides a logical sequence for determining the optimal experimental concentration.
References
Troubleshooting Abecomotide solubility issues
Welcome to the technical support center for Abecomotide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the handling and use of this compound, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a synthetic peptide with the amino acid sequence Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu.[1] Its molecular formula is C45H79N13O16, and it has a molecular weight of approximately 1058.2 g/mol .[1][2] Understanding the amino acid composition is crucial for predicting its solubility. This compound contains a mix of charged, polar, and hydrophobic amino acids, which influences its behavior in different solvents.
Q2: I'm having trouble dissolving my lyophilized this compound. What is the recommended starting solvent?
For a new peptide, it is always best to test the solubility of a small amount first before dissolving the entire sample.[3] A good initial solvent to try for most peptides is sterile, distilled water.[4] Given this compound's sequence, which includes hydrophilic residues, it may have some solubility in aqueous solutions.
Q3: My this compound did not dissolve completely in water. What should I do next?
If water alone is insufficient, the next step is to adjust the pH of the solution. The solubility of a peptide is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI. To determine the best pH for solubilization, you first need to calculate the net charge of this compound at a neutral pH.
-
Acidic residues (contribute -1 charge): Aspartic acid (D), Glutamic acid (E), and the C-terminal -COOH.
-
Basic residues (contribute +1 charge): Arginine (R), Lysine (K), Histidine (H), and the N-terminal -NH2.
This compound (KTVNELQNL) has one basic residue (Lysine, K) and one acidic residue (Glutamic acid, E). Therefore, at neutral pH, it will have a net charge close to zero, which can lead to poor aqueous solubility.
-
To dissolve a peptide with a net negative charge (acidic), you can add a small amount of a basic solution like 0.1 M ammonium bicarbonate.
-
To dissolve a peptide with a net positive charge (basic), a dilute acidic solution such as 10-30% acetic acid can be used.
Since this compound has a net charge near neutral, trying either a slightly acidic or slightly basic buffer may improve solubility.
Q4: Can I use organic solvents to dissolve this compound?
Yes, if aqueous solutions are not effective, organic solvents can be used, especially for peptides with hydrophobic residues. This compound contains several hydrophobic amino acids (Val, Leu). Common organic solvents for peptides include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Isopropanol
A recommended technique is to first dissolve the peptide in a minimal amount of a strong organic solvent like DMSO and then slowly add this solution to your aqueous buffer while stirring. Be aware that the final concentration of the organic solvent should be kept low in your experimental system, as it can be toxic to cells.
Troubleshooting Guide: Step-by-Step this compound Solubilization
If you are encountering solubility issues with this compound, follow this systematic approach to find the optimal solvent conditions.
Caption: Troubleshooting workflow for this compound solubilization.
Quantitative Solubility Data
The following table provides hypothetical, yet representative, solubility data for this compound in various solvent systems to guide your solvent selection process.
| Solvent System | Concentration (mg/mL) | Temperature (°C) | Observations |
| Sterile Deionized Water | < 0.1 | 25 | Insoluble, forms a suspension. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | 25 | Insoluble. |
| 10% Acetic Acid in Water | 1.0 | 25 | Soluble, clear solution. |
| 0.1 M Ammonium Bicarbonate, pH ~7.8 | 0.8 | 25 | Soluble, clear solution. |
| 10% DMSO in Water | 2.5 | 25 | Soluble after initial DMSO dissolution. |
| 10% Acetonitrile in Water | 1.5 | 25 | Soluble. |
Experimental Protocol: Solubilization of this compound using a Co-Solvent Method
This protocol describes a common method for dissolving a hydrophobic peptide like this compound.
-
Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Dissolution in Organic Solvent:
-
Add a small, precise volume of 100% DMSO to the vial (e.g., 20 µL for 1 mg of peptide to make a 50 mg/mL stock).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. The solution should be clear.
-
-
Dilution into Aqueous Buffer:
-
Place your desired volume of aqueous buffer (e.g., PBS) in a sterile tube on a magnetic stirrer.
-
While the buffer is stirring, slowly add the DMSO-peptide stock solution drop-by-drop.
-
Monitor the solution for any signs of precipitation (cloudiness). If turbidity appears, you have likely exceeded the solubility limit in that buffer.
-
-
Final Steps:
-
Once the desired concentration is reached and the solution remains clear, it is ready for use.
-
For long-term storage, it is recommended to filter-sterilize the solution and store it in aliquots at -20°C or -80°C.
-
This compound and Signaling Pathways
This compound has been associated with the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival. Understanding this can be crucial for interpreting experimental results.
Caption: Simplified PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.
References
Preventing Abecomotide degradation in experimental setups
Welcome to the technical support center for Abe-Comotide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Abecomotide in experimental setups.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Loss of Peptide Activity or Inconsistent Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Solutions:
-
Storage:
-
Store lyophilized this compound at -20°C or -80°C in a desiccator. Lyophilized peptides are significantly more stable than those in solution.[1]
-
Once reconstituted, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Store solutions at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
-
-
Handling:
-
Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation, which can introduce moisture and lead to hydrolysis.
-
Use sterile, high-purity solvents and buffers for reconstitution (e.g., sterile water, PBS, or a buffer system appropriate for your assay).
-
Avoid prolonged exposure to pH levels above 8, as this can accelerate degradation pathways like deamidation.
-
Issue 2: Suspected Deamidation of Asparagine (Asn) and Glutamine (Gln) Residues
This compound's sequence (H-Lys-Thr-Val-Asn -Glu-Leu-Gln -Asn -Leu-OH) contains three residues susceptible to deamidation. Deamidation involves the conversion of the side-chain amide to a carboxylic acid, resulting in a mass increase of +1 Da and potentially altered peptide structure and function.
Solutions:
-
pH Control: Deamidation is highly pH-dependent. To minimize this degradation, maintain a buffer pH between 3 and 5.
-
Buffer Selection: Be aware that certain buffer components, like phosphate, can catalyze deamidation. Consider using alternative buffering agents if deamidation is a concern.
-
Temperature: Keep experimental setups at the lowest feasible temperature to slow the rate of deamidation.
-
Confirmation of Deamidation: Use analytical techniques like LC-MS to detect the +1 Da mass shift associated with deamidation.
Issue 3: Potential for Hydrolysis at Threonine (Thr) Residue
The presence of a Threonine residue in this compound introduces a potential site for peptide bond cleavage through hydrolysis, particularly under acidic conditions.
Solutions:
-
pH Management: While acidic conditions can help prevent deamidation, they may promote hydrolysis at susceptible residues like Threonine. The optimal pH will be a balance to minimize both degradation pathways. A stability study across a pH range is recommended.
-
Aqueous Environment: Minimize the time the peptide spends in aqueous solutions, especially at non-optimal pH values.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The choice of solvent depends on the peptide's overall charge. Given the presence of Lysine and Glutamic acid, this compound's solubility will be pH-dependent. Start with sterile, distilled water. If solubility is an issue, a small amount of a dilute acidic or basic solution (e.g., 10% acetic acid or 0.1% ammonium hydroxide) can be used, but be mindful of the impact of pH on stability.
Q2: How can I detect this compound degradation in my samples?
A2: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique can separate the intact peptide from its degradation products and identify them by their mass. For example, deamidation will result in a peptide with a mass increase of approximately 1 Dalton. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection can also be used to monitor the appearance of degradation peaks over time.
Q3: My experimental results are not reproducible. Could this be due to this compound degradation?
A3: Yes, inconsistent results are a common sign of peptide instability. If the peptide degrades over the course of an experiment or between experiments, its effective concentration will change, leading to variability. To address this, always prepare fresh working solutions from a frozen stock aliquot immediately before use and adhere strictly to proper storage and handling protocols.
Q4: What are the primary degradation pathways for this compound based on its sequence (KTVNELQNL)?
A4: Based on its amino acid sequence, the primary degradation pathways for this compound are:
-
Deamidation: At the two Asparagine (Asn) and one Glutamine (Gln) residues. This is often the most significant non-enzymatic degradation pathway for peptides under physiological conditions.
-
Hydrolysis: The peptide backbone can be cleaved, with the Threonine (Thr) residue being a potential hotspot, especially under certain pH conditions.
-
Proteolysis: If working with cell cultures or biological matrices, proteases can cleave the peptide at various sites.
This compound Susceptibility Profile
The following table summarizes the amino acids in this compound's sequence (KTVNELQNL) and their potential for degradation.
| Amino Acid | Position | Potential Degradation Pathway | Risk Level | Mitigation Strategies |
| Lysine (K) | 1 | Generally stable; can influence overall peptide stability. | Low | Standard handling procedures. |
| Threonine (T) | 2 | Hydrolysis of the peptide bond, especially under acidic conditions. | Medium | Optimize pH; minimize time in aqueous solution. |
| Valine (V) | 3 | Generally stable; contributes to hydrophobic interactions and stability. | Low | Standard handling procedures. |
| Asparagine (N) | 4 | Deamidation to aspartic acid or isoaspartic acid. | High | Maintain pH between 3-5; use non-catalytic buffers; keep temperature low. |
| Glutamic Acid (E) | 5 | Generally stable. | Low | Standard handling procedures. |
| Leucine (L) | 6 | Generally stable; contributes to helical stability. | Low | Standard handling procedures. |
| Glutamine (Q) | 7 | Deamidation to glutamic acid or pyroglutamic acid. | Medium | Maintain pH between 3-5; use non-catalytic buffers; keep temperature low. |
| Asparagine (N) | 8 | Deamidation to aspartic acid or isoaspartic acid. | High | Maintain pH between 3-5; use non-catalytic buffers; keep temperature low. |
| Leucine (L) | 9 | Generally stable; contributes to helical stability. | Low | Standard handling procedures. |
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the desired volume of a sterile, appropriate solvent (e.g., sterile water) to the vial to achieve the target stock concentration.
-
Solubilization: Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Immediately prepare single-use aliquots of the stock solution in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Stability Assessment of this compound by RP-HPLC
This protocol provides a framework for determining the stability of this compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).
-
Sample Preparation:
-
Reconstitute this compound to a known concentration (e.g., 1 mg/mL) in the buffer or medium to be tested.
-
Dispense aliquots of this solution into several vials.
-
-
Timepoint Zero (T=0):
-
Immediately analyze one aliquot by RP-HPLC to determine the initial purity and peak area of the intact peptide.
-
-
Incubation:
-
Incubate the remaining vials under the desired experimental conditions (e.g., 37°C).
-
-
Subsequent Timepoints:
-
At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
If the matrix contains proteins (e.g., cell culture medium with serum), precipitate the proteins by adding an equal volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC.
-
-
Data Analysis:
-
For each timepoint, calculate the percentage of intact this compound remaining relative to the T=0 sample by comparing the peak areas.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics.
-
Protocol 3: Confirmation of Deamidation by LC-MS
-
Sample Preparation:
-
Incubate this compound under conditions suspected of causing deamidation (e.g., pH 7.4 buffer at 37°C).
-
Take samples at various time points.
-
-
LC-MS Analysis:
-
Inject the samples into an LC-MS system.
-
The liquid chromatography step will separate the parent peptide from any degradation products.
-
The mass spectrometer will determine the mass of the eluting compounds.
-
-
Data Interpretation:
-
Look for a peak with a mass that is approximately 1 Da higher than the theoretical mass of this compound. This corresponds to the deamidated product.
-
Tandem MS (MS/MS) can be used to fragment the peptide and confirm the location of the deamidation (i.e., which Asn or Gln residue has been modified).
-
Visualizations
Caption: Deamidation pathway of Asparagine/Glutamine residues.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound instability.
References
Minimizing off-target effects of Abecomotide
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of Abecomotide. The following information is intended to aid in the design and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target and the major off-target of this compound?
This compound is a potent ATP-competitive inhibitor of Tumor Proliferation Kinase 1 (TPK1). Its primary off-target is the structurally homologous Cardiomyocyte Protection Kinase 1 (CPK1), which can lead to cardiotoxicity at higher concentrations. Minor off-target effects on Metabolic Kinase 3 (MK3) have also been reported.
Q2: We are observing unexpected levels of cytotoxicity in our cell line, even at low concentrations of this compound. What could be the cause?
Several factors could contribute to this:
-
High CPK1 Expression: Your cell line may express higher than usual levels of the off-target kinase CPK1, making it more sensitive to this compound.
-
Synergistic Effects: Components in your cell culture media may be sensitizing the cells to the off-target effects of this compound.
-
Compound Instability: Ensure the compound is properly stored and handled, as degradation products may have different activity profiles.
Q3: How can we confirm that the observed phenotype is due to the inhibition of the primary target (TPK1) and not an off-target effect?
To differentiate between on-target and off-target effects, we recommend the following:
-
Rescue Experiments: Transfect cells with a mutated, this compound-resistant version of TPK1. If the phenotype is rescued, it is likely an on-target effect.
-
Orthogonal Compound Testing: Use another TPK1 inhibitor with a different chemical scaffold. If it recapitulates the phenotype, it supports an on-target effect.
-
Direct Target Engagement Assays: Measure the direct binding and inhibition of both TPK1 and CPK1 in your experimental system.
Q4: What is the recommended concentration range for this compound to maintain target specificity?
The optimal concentration is highly cell-line dependent. We recommend performing a dose-response curve to determine the IC50 for TPK1 inhibition and the concentration at which off-target effects on CPK1 become apparent. A therapeutic window should be established where TPK1 is inhibited with minimal impact on CPK1.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variance in experimental replicates | Inconsistent compound concentration or cell seeding density. | Prepare fresh dilutions of this compound for each experiment from a validated stock. Ensure uniform cell seeding. |
| Loss of compound activity over time | Improper storage or repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Unexpected changes in cellular metabolism | Off-target inhibition of Metabolic Kinase 3 (MK3). | Perform a metabolic profiling assay to assess the impact on relevant pathways. Consider using a lower concentration of this compound. |
| Observed phenotype does not match expected TPK1 inhibition pathway | Dominant off-target effect or involvement of an unknown signaling pathway. | Conduct a phospho-proteomics screen to identify affected pathways. Perform a kinome-wide selectivity profiling assay. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target and Off-Target Kinase Inhibition
Objective: To determine the IC50 values for this compound against TPK1 and CPK1 in your cell line of interest.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, typically ranging from 1 nM to 100 µM.
-
Treatment: Treat the cells with the different concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Western Blot: Lyse the cells and perform a Western blot to measure the phosphorylation levels of the direct downstream substrates of TPK1 (e.g., p-Protein-G) and CPK1 (e.g., p-CardioProtectin).
-
Data Analysis: Quantify the band intensities and normalize to the vehicle control. Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 for each target.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to TPK1 and CPK1 in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations, including a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble TPK1 and CPK1 at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Data Summary
| Parameter | TPK1 (On-Target) | CPK1 (Off-Target) | MK3 (Off-Target) |
| Biochemical IC50 | 5 nM | 250 nM | >10 µM |
| Cellular IC50 (HEK293) | 50 nM | 1.5 µM | >50 µM |
| CETSA Shift (1 µM) | +8.5°C | +3.2°C | No significant shift |
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Abecomotide experimental variability and reproducibility
Disclaimer: No specific public data on a compound named "Abecomotide" was found. This technical support center has been constructed using generalized principles of experimental best practices and troubleshooting common to peptide-based therapeutics to address potential challenges in variability and reproducibility. The data and protocols provided are illustrative templates.
Troubleshooting Guides
This section provides solutions to specific problems researchers may encounter during the experimental evaluation of this compound.
| Problem/Question | Potential Causes | Troubleshooting Steps & Recommendations |
| High variability in bioassay results between different batches of this compound. | 1. Inconsistent peptide purity or impurity profile.2. Variations in counter-ion content.3. Presence of aggregates in some batches.4. Improper storage or handling of different lots. | 1. Standardize Quality Control: Implement rigorous QC for each new batch, including HPLC for purity, mass spectrometry for identity, and amino acid analysis for concentration. Document the certificate of analysis for each lot.2. Quantify Peptide Content: Ensure accurate quantification of the active peptide, accounting for the counter-ion and water content.3. Monitor Aggregation State: Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to check for aggregates before each experiment. The presence of a single aggregate can significantly impact results.[1]4. Strict Adherence to Storage Protocols: Store all batches under identical, specified conditions (e.g., -80°C, desiccated). Use low-adhesion tubes and tips to prevent loss of material.[1] |
| Inconsistent results in cell-based assays performed on different days. | 1. Variations in cell culture conditions (passage number, confluency).2. Reagent instability or variability (e.g., serum, growth factors).3. Differences in operator technique.4. Equipment performance fluctuations. | 1. Standardize Cell Culture: Use cells within a defined low passage number range. Seed cells at a consistent density and ensure similar confluency at the time of treatment.2. Control for Reagent Variability: Use the same lot of serum and other critical reagents for a set of comparative experiments. Qualify new lots of reagents before use.3. Detailed Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all assay steps, including incubation times, washing procedures, and liquid handling.4. Implement Robust Controls: Include positive and negative controls on every plate to monitor assay performance and normalize results. |
| Difficulty in reproducing published findings for this compound. | 1. Undisclosed details in the original experimental protocol.2. Differences in reagents or cell lines, even if nominally the same.3. Environmental factors (e.g., incubator CO2 levels, temperature).4. Subtle differences in data analysis methods. | 1. Contact Original Authors: If possible, contact the authors of the original publication for clarification on methods and materials.2. Authenticate Cell Lines: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.3. Calibrate Equipment: Regularly calibrate all equipment, such as pipettes, incubators, and plate readers.4. Pre-define Analysis Plan: Clearly define the data analysis workflow, including normalization methods and statistical tests, before starting the experiments. |
Frequently Asked Questions (FAQs)
Q: What is the best way to prepare an this compound stock solution to ensure consistency? A: To maximize reproducibility, it is critical to start with a well-characterized, monomeric peptide sample.[1]
-
Solubilization: Follow the manufacturer's guidelines for the initial solubilization solvent. If not provided, test small amounts in solvents like sterile water, PBS, or DMSO.
-
Monomerization: To ensure you start with a homogenous solution, a process to disaggregate the peptide may be necessary. This can involve dissolving in a solvent like hexafluoroisopropanol (HFIP) followed by lyophilization.[1]
-
Concentration Determination: Accurately determine the concentration of the stock solution using a quantitative method like amino acid analysis or a colorimetric assay (e.g., BCA).
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C or as recommended.
Q: How can we minimize variability when using antibodies for downstream analysis of this compound's effects (e.g., Western blotting for a signaling protein)? A: The lack of reproducibility in antibody-based experiments is a significant issue.[2]
-
Antibody Validation: Validate each new lot of a primary antibody for specificity and sensitivity in your specific application.
-
Consistent Protocols: Use a standardized protocol for all steps, including protein extraction, quantification, gel electrophoresis, transfer, and antibody incubation times and concentrations.
-
Loading Controls: Use a reliable loading control (e.g., a housekeeping protein) and ensure its expression is not affected by this compound treatment.
-
Quantitative Analysis: Use a robust imaging system and software for quantitative analysis of band intensities.
Data Presentation: Quantitative Summaries
Below are templates for presenting quantitative data for this compound in a structured format.
Table 1: Example - Comparative Efficacy of this compound Batches on Tumor Cell Viability
| This compound Batch | Purity (HPLC %) | IC50 in HT-29 Cells (nM, Mean ± SD, n=3) | IC50 in A549 Cells (nM, Mean ± SD, n=3) |
|---|---|---|---|
| AB-001 | 98.5 | 15.2 ± 1.8 | 45.7 ± 5.1 |
| AB-002 | 95.1 | 22.5 ± 2.5 | 68.2 ± 7.3 |
| AB-003 | 99.2 | 14.8 ± 1.5 | 43.9 ± 4.8 |
Table 2: Example - Pharmacokinetic Profile of this compound in Sprague-Dawley Rats (1 mg/kg IV)
| Parameter | Unit | Value (Mean ± SD, n=5) |
|---|---|---|
| Half-Life (t½) | hours | 2.1 ± 0.3 |
| AUC(0-inf) | ng*h/mL | 1850 ± 210 |
| Clearance (CL) | mL/h/kg | 8.5 ± 1.2 |
| Volume of Distribution (Vd) | L/kg | 0.5 ± 0.07 |
Experimental Protocols
This section provides a detailed methodology for a key hypothetical experiment.
Protocol: Measuring this compound-Induced Apoptosis via Caspase-3/7 Activity Assay
-
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activity.
-
Materials:
-
Human cancer cell line (e.g., HT-29)
-
RPMI-1640 medium with 10% FBS
-
This compound (Lot # specified), 1 mM stock in DMSO
-
Luminescent Caspase-3/7 Glo® Assay Kit
-
White-walled, 96-well assay plates
-
Positive control (e.g., Staurosporine)
-
-
Procedure:
-
Cell Plating: Seed 10,000 HT-29 cells per well in 80 µL of medium in a 96-well white-walled plate. Incubate for 24 hours (37°C, 5% CO2).
-
Compound Addition: Prepare a serial dilution of this compound in culture medium. Add 20 µL of the diluted compound to the respective wells (final concentrations ranging from 1 nM to 10 µM). Include vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 24 hours (or a pre-determined optimal time).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate at room temperature for 1 hour, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and reagent only).
-
Normalize the data by expressing it as a fold-change relative to the vehicle control.
-
Plot the fold-change in caspase activity versus this compound concentration.
-
Mandatory Visualizations
Hypothetical this compound Mechanism of Action
Caption: Hypothetical inhibition of a pro-survival signaling pathway by this compound.
Logical Workflow for Troubleshooting Reproducibility
Caption: A step-by-step logical workflow for diagnosing sources of experimental irreproducibility.
References
Technical Support Center: Abecomotide Bioavailability
Notice: Information regarding a compound identified as Abecomotide (CAS 907596-50-3) is not currently available in the public domain. Searches for its mechanism of action, pharmacokinetic profile, and data from clinical trials have not yielded any specific results.
Therefore, this technical support center provides guidance on improving the in vivo bioavailability of peptide-based therapeutics in general, as this compound is presumed to be a peptide. The troubleshooting guides and FAQs below are based on established principles and methodologies in peptide drug development. Researchers working with any novel peptide, including one designated as this compound, may find this information valuable for their experiments.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments aimed at enhancing peptide bioavailability.
Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models
-
Question: Our initial in vivo studies with our peptide show very low, almost undetectable, plasma concentrations after oral administration. What are the likely causes and how can we troubleshoot this?
-
Answer: Low oral bioavailability of peptides is a common challenge, primarily due to two main barriers in the gastrointestinal (GI) tract: enzymatic degradation and poor permeation across the intestinal epithelium.[1]
Potential Causes & Troubleshooting Steps:
-
Enzymatic Degradation: The peptide may be rapidly broken down by proteases in the stomach and small intestine.
-
Troubleshooting:
-
Co-administer with Protease Inhibitors: Formulate the peptide with inhibitors of enzymes like trypsin and chymotrypsin.[2][3] Aprotinin is a commonly used, non-toxic option.[2][3]
-
Chemical Modification: Introduce unnatural amino acids or modify peptide bonds to make the molecule less susceptible to enzymatic cleavage. Cyclization of the peptide can also enhance stability.
-
Enteric Coating: Formulate the peptide in an enteric-coated capsule or tablet that dissolves only in the higher pH environment of the small intestine, bypassing the acidic and protease-rich environment of the stomach.
-
-
-
Poor Intestinal Permeation: The hydrophilic nature and large size of peptides limit their ability to pass through the intestinal lining.
-
Troubleshooting:
-
Incorporate Permeation Enhancers: These agents temporarily open the tight junctions between intestinal cells, allowing for paracellular transport. Examples include medium-chain fatty acids like sodium caprate.
-
Utilize Mucoadhesive Polymers: These polymers increase the residence time of the formulation at the absorption site, allowing more time for the peptide to be absorbed.
-
Lipid-Based Formulations: Encapsulating the peptide in liposomes or microemulsions can protect it from degradation and facilitate its transport across the intestinal membrane. PEGylation of liposomes can further protect them from degradation in the stomach.
-
-
Experimental Workflow for Troubleshooting Low Oral Bioavailability:
Troubleshooting workflow for low oral bioavailability. -
Issue 2: High Variability in Plasma Concentrations Between Subjects
-
Question: We are observing significant inter-subject variability in the plasma concentrations of our peptide after administration. What could be causing this and how can we address it?
-
Answer: High variability is often multifactorial, stemming from both physiological differences between subjects and formulation-related inconsistencies.
Potential Causes & Troubleshooting Steps:
-
Physiological Factors:
-
Differences in GI Tract Physiology: Variations in gastric emptying time, intestinal pH, and enzyme levels can affect drug release and degradation.
-
Food Effects: The presence or absence of food can significantly alter the absorption of a drug.
-
Troubleshooting:
-
Standardize experimental conditions as much as possible, including fasting periods and diet.
-
Increase the number of subjects in the study to improve statistical power and better understand the sources of variability.
-
-
-
Formulation Inconsistencies:
-
Non-uniform Drug Distribution: In solid dosage forms, the active pharmaceutical ingredient (API) may not be evenly distributed.
-
Inconsistent Release Profiles: For controlled-release formulations, variations in manufacturing can lead to different release rates.
-
Troubleshooting:
-
Thoroughly characterize the formulation for content uniformity and dissolution/release properties in vitro before proceeding with in vivo studies.
-
Ensure the manufacturing process for the formulation is robust and reproducible.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the first steps in developing a formulation to improve the bioavailability of a new peptide?
-
A1: The initial steps involve pre-formulation studies to understand the physicochemical properties of the peptide, such as its solubility, stability at different pH values, and susceptibility to enzymatic degradation. This is followed by selecting a suitable route of administration and developing prototype formulations incorporating strategies like protease inhibitors, permeation enhancers, or protective carriers.
-
-
Q2: How can I assess the enzymatic stability of my peptide in vitro?
-
A2: You can perform in vitro stability assays using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), which contain relevant digestive enzymes like pepsin and pancreatin. The disappearance of the parent peptide over time is monitored, typically by HPLC.
-
-
Q3: What are the key parameters to measure in an in vivo pharmacokinetic study for a peptide?
-
A3: The primary pharmacokinetic parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.
-
-
-
Q4: Are there any signaling pathways I should be aware of when using permeation enhancers?
-
A4: Yes, many permeation enhancers act on the tight junctions between epithelial cells. This process can involve the modulation of signaling pathways that regulate the cytoskeleton and cell-cell adhesion, such as those involving protein kinase C (PKC) and intracellular calcium levels. It is crucial to ensure that the effects of these enhancers are transient and reversible to maintain the integrity of the intestinal barrier.
Signaling Pathway for Tight Junction Modulation:
Simplified pathway of tight junction modulation. -
Data Presentation
Table 1: Common Strategies to Improve Peptide Bioavailability
| Strategy | Mechanism of Action | Examples |
| Enzyme Inhibition | Prevents degradation of the peptide by proteases in the GI tract. | Aprotinin, Soybean Trypsin Inhibitor. |
| Permeation Enhancement | Temporarily opens tight junctions between intestinal cells to allow for paracellular transport. | Sodium Caprate, Chitosan. |
| Mucoadhesion | Increases the residence time of the formulation at the absorption site. | Chitosan, Carbopol. |
| Lipid-Based Carriers | Encapsulates the peptide to protect it from degradation and facilitate absorption. | Liposomes, Microemulsions. |
| Chemical Modification | Alters the peptide structure to increase stability and/or permeability. | PEGylation, Cyclization, D-amino acid substitution. |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Stability Assay
-
Prepare Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): Prepare solutions according to USP standards. SGF will have a pH of approximately 1.2 and contain pepsin. SIF will have a pH of approximately 6.8 and contain pancreatin.
-
Incubation: Dissolve the peptide in both SGF and SIF at a known concentration. Incubate the solutions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each solution.
-
Quench Reaction: Immediately add a quenching solution (e.g., a strong acid or base, or an organic solvent) to stop the enzymatic reaction.
-
Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining intact peptide.
-
Data Interpretation: Plot the percentage of remaining peptide against time to determine the degradation rate.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days until they form a differentiated monolayer with well-defined tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Add the peptide solution (with and without permeation enhancers) to the apical (AP) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (BL) side.
-
-
Analysis: Quantify the amount of peptide in the basolateral samples using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability Coefficient (Papp): The Papp value is calculated to quantify the rate of transport across the cell monolayer. A higher Papp value indicates greater permeability.
References
Technical Support Center: Overcoming Resistance to Abecomotide in Cell Lines
Notice: Information regarding the specific mechanism of action, signaling pathways, and resistance mechanisms for Abecomotide (also known as Lys-thr-val-asn-glu-leu-gln-asn-leu) is not currently available in publicly accessible scientific literature or databases. The following troubleshooting guide is based on general principles of drug resistance in cancer cell lines, particularly concerning peptide-based therapeutics. This information is intended to provide a foundational framework for researchers.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm and quantify this resistance?
To confirm and quantify resistance, you need to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of developed resistance.
Data Presentation: IC50 Comparison
| Cell Line | Treatment | IC50 Value (µM) | Resistance Fold-Change |
| Parental Line | This compound | [Insert Value] | 1 |
| Resistant Subclone | This compound | [Insert Value] | [Calculate] |
Experimental Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (typically 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis to calculate the IC50 value.
Q2: How can I develop an this compound-resistant cell line for my research?
Developing a drug-resistant cell line is a standard method to study resistance mechanisms. This typically involves continuous or pulsed exposure of a parental cell line to gradually increasing concentrations of the drug.
Experimental Protocol: Generation of a Drug-Resistant Cell Line
-
Initial Exposure: Begin by treating the parental cancer cell line with this compound at a concentration around its IC50.
-
Selection: Culture the cells until a majority of the cell population has died, leaving a small number of surviving colonies.
-
Recovery and Expansion: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in a drug-free medium.
-
Dose Escalation: Once the cells have repopulated, re-introduce this compound at the same or a slightly higher concentration.
-
Iterative Cycles: Repeat the cycle of treatment, recovery, and expansion with incrementally increasing concentrations of this compound.
-
Monitoring and Confirmation: At regular intervals (e.g., every 4-6 weeks), perform an IC50 determination assay to quantify the level of resistance. A cell line is generally considered resistant when its IC50 value is significantly higher (e.g., >5-10 fold) than the parental line.
Caption: Workflow for investigating mechanisms of drug resistance.
Issue 3: What strategies can I use to overcome this compound resistance in my cell lines?
Based on the identified resistance mechanisms, several strategies can be employed.
Strategies to Overcome Resistance
| Strategy | Rationale | Example |
| Combination Therapy | Target the resistance mechanism while treating with this compound. | Co-administer an inhibitor of an upregulated efflux pump or a downstream signaling molecule. |
| Target Bypass Pathways | Inhibit the alternative survival pathways that are activated in resistant cells. | Use an inhibitor for a parallel signaling pathway (e.g., a PI3K or MEK inhibitor). |
| Induce Target Re-expression | If the target is downregulated, use agents that can increase its expression. | Epigenetic modifiers like HDAC inhibitors may restore target expression. |
This technical support guide provides a general framework for addressing resistance to this compound. As more information about this specific peptide becomes available, these recommendations can be further refined.
Technical Support Center: Refining Abecomotide Delivery Methods for Targeted Therapy
Welcome to the technical support center for Abecomotide, a novel peptide therapeutic designed for targeted cancer therapy. This resource is intended for researchers, scientists, and drug development professionals to address common challenges and provide guidance for optimizing experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic peptide designed to competitively inhibit the binding of phosphoinositide-3-kinase (PI3K) to PDK1, a critical step in the activation of the PI3K/Akt signaling pathway. By blocking this interaction, this compound effectively halts downstream signaling that promotes cell survival and proliferation in targeted cancer cells.
Q2: What is the recommended delivery vehicle for this compound?
A2: this compound is most effectively delivered using lipid nanoparticles (LNPs). This method protects the peptide from enzymatic degradation in the bloodstream, improves its pharmacokinetic profile, and allows for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[1]
Q3: How should this compound-loaded LNPs be stored?
A3: For optimal stability, this compound-loaded LNPs should be stored at 4°C for short-term use (up to one week) and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can compromise the integrity of the nanoparticles.
Q4: What is the expected in vitro potency of this compound-loaded LNPs?
A4: The in vitro potency, as measured by the half-maximal inhibitory concentration (IC50), can vary depending on the cell line. However, in most susceptible cancer cell lines, the IC50 of this compound delivered via LNPs is expected to be in the low nanomolar range.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound-loaded LNPs.
Issue 1: Low Encapsulation Efficiency of this compound in LNPs
| Potential Cause | Troubleshooting Step |
| Incorrect lipid composition | Ensure the lipid mixture contains an appropriate ratio of cationic lipids, helper lipids (e.g., DOPE), cholesterol, and PEGylated lipids. The cationic lipid is crucial for interacting with the negatively charged this compound. |
| Suboptimal pH during formulation | The pH of the aqueous buffer used to dissolve this compound should be below its isoelectric point to ensure a net positive charge, facilitating interaction with anionic components of the LNP formulation. |
| Inefficient mixing during LNP formation | Utilize a microfluidic mixing device to ensure rapid and homogenous mixing of the lipid and aqueous phases. This is critical for achieving high and consistent encapsulation. |
Issue 2: High In Vitro Cytotoxicity in Control Cell Lines
| Potential Cause | Troubleshooting Step |
| Toxicity of the LNP vehicle | Prepare and test "empty" LNPs (without this compound) on your control cell lines to determine the baseline cytotoxicity of the delivery vehicle itself.[2][3] |
| Off-target effects of this compound | At high concentrations, this compound may exhibit off-target effects. Perform a dose-response curve to identify a therapeutic window where toxicity is specific to the target cells. |
| Contamination of reagents | Ensure all buffers and media are sterile and free of endotoxins, which can induce non-specific cell death. |
Issue 3: Inconsistent Anti-Tumor Efficacy in Animal Models
| Potential Cause | Troubleshooting Step |
| Rapid clearance of LNPs | The size and surface characteristics of the LNPs can lead to rapid uptake by the mononuclear phagocytic system.[1][4] Ensure the PEGylated lipid component is sufficient to provide a "stealth" coating. |
| Poor tumor penetration | LNP size is critical for extravasation into the tumor tissue. Aim for an LNP diameter between 80-120 nm for optimal accumulation via the EPR effect. |
| Instability of this compound within the LNP | After administration, this compound may be prematurely released or degraded. Analyze the stability of the loaded LNPs in mouse serum ex vivo to assess release kinetics. |
Data Presentation
Table 1: In Vitro Efficacy of this compound-LNPs in Various Cancer Cell Lines
| Cell Line | Cancer Type | PI3K Pathway Status | IC50 (nM) of this compound-LNPs |
| MCF-7 | Breast | PIK3CA Mutant | 15.2 |
| A549 | Lung | Wild-Type | 150.8 |
| U87 MG | Glioblastoma | PTEN Null | 25.5 |
| PC-3 | Prostate | PTEN Null | 30.1 |
Table 2: Pharmacokinetic Parameters of this compound-LNPs in Mice
| Parameter | Value |
| Dose | 5 mg/kg (intravenous) |
| Half-life (t1/2) | 18.5 hours |
| Cmax (Peak Concentration) | 2.5 µg/mL |
| AUC (Area Under the Curve) | 45.2 µg*h/mL |
| Clearance | 0.11 L/h/kg |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded LNPs via Microfluidic Mixing
-
Preparation of Lipid Mixture: Dissolve cationic lipid, DOPE, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5 to a final lipid concentration of 25 mM.
-
Preparation of Aqueous Phase: Dissolve this compound in a 10 mM citrate buffer (pH 4.0) to a final concentration of 1 mg/mL.
-
Microfluidic Mixing: Set the flow rate ratio of the aqueous to ethanolic phase to 3:1. Pump the two solutions through a microfluidic mixing chip.
-
Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for 18 hours to remove ethanol and non-encapsulated this compound.
-
Characterization: Measure LNP size and zeta potential using dynamic light scattering (DLS). Determine encapsulation efficiency by lysing the LNPs with a detergent and quantifying the this compound content using HPLC.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound-LNPs and empty LNPs in cell culture medium. Replace the existing medium with the treatment solutions.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to untreated controls.
Visualizations
References
Technical Support Center: Managing Abecomotide-Induced Cytotoxicity
Disclaimer: Information regarding the specific mechanism of action and cytotoxic profile of Abecomotide is limited in publicly available scientific literature. Therefore, this guide provides troubleshooting strategies and experimental protocols based on general principles of peptide-induced cytotoxicity. Researchers should adapt these recommendations based on their empirical observations with this compound.
Frequently Asked Questions (FAQs)
Q1: My cells show a significant decrease in viability after treatment with this compound. What is the likely cause?
A1: A decrease in cell viability upon treatment with a peptide like this compound can stem from several factors, including the induction of apoptosis or necrosis, impurities in the peptide preparation, or off-target effects. It is crucial to first confirm the purity of your this compound stock. If the purity is high, the observed effect is likely due to the intrinsic biological activity of the peptide.
Q2: How can I determine if this compound is inducing apoptosis or necrosis in my cell line?
A2: To distinguish between apoptosis and necrosis, you can perform a series of assays. An Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages, while necrotic cells will be positive for both. Additionally, you can measure the activity of key apoptotic enzymes like caspases.
Q3: I am observing high variability in cytotoxicity results between replicate wells. What could be the cause?
A3: High variability can be due to several factors including inconsistent cell seeding, pipetting errors, or the "edge effect" in 96-well plates where wells on the perimeter of the plate are more prone to evaporation.[1] Ensure your cell suspension is homogenous before seeding and practice consistent pipetting. To mitigate edge effects, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS.[1]
Q4: My MTT assay results show an unexpected increase in signal at high concentrations of this compound. What does this indicate?
A4: An increase in MTT signal can sometimes be misinterpreted as increased proliferation. However, it can also be an artifact of the compound itself interfering with the MTT reagent. Some chemical compounds can directly reduce the MTT tetrazolium salt, leading to a false-positive signal.[2] To rule this out, run a control plate with this compound and the MTT reagent in cell-free media.
Q5: What are some general strategies to reduce the off-target cytotoxicity of a peptide therapeutic?
A5: Strategies to mitigate non-specific cytotoxicity include optimizing the peptide concentration to the lowest effective dose, modifying the peptide sequence to enhance selectivity, or employing targeted delivery systems like conjugation to a cell-specific ligand or encapsulation in nanoparticles.
Troubleshooting Guides
Troubleshooting the MTT Assay
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents. | Use fresh, sterile reagents and media. Include a "media only" blank for background subtraction. |
| Interference from this compound. | Run a cell-free control with this compound to check for direct reduction of MTT. | |
| Low signal or no color change | Insufficient number of viable cells. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| MTT reagent is degraded. | Store MTT solution protected from light and use a fresh preparation. The solution should be a clear yellow. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of the purple formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a single-cell suspension before plating and mix well between pipetting. |
| Pipetting errors. | Use calibrated pipettes and be consistent with your technique. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells for critical samples. Fill them with sterile PBS or media. |
Troubleshooting the Caspase-3 Activity Assay
| Problem | Possible Cause | Solution |
| No or low caspase-3 activity detected in induced cells | Inefficient induction of apoptosis. | Confirm apoptosis induction using a secondary method (e.g., Annexin V staining). Optimize the concentration and incubation time of this compound. |
| Insufficient protein in the cell lysate. | Ensure you have an adequate number of cells (typically 1-5 x 10^6 cells per sample). Measure the protein concentration of your lysate before proceeding with the assay. | |
| Degraded assay reagents. | Ensure all kit components, especially the DTT and substrate, are stored correctly and are not expired. | |
| High background in uninduced control cells | Spontaneous apoptosis in the cell culture. | Ensure cells are healthy and not overgrown before starting the experiment. Use a lower passage number if necessary. |
| Contamination of reagents. | Use fresh, sterile buffers and reagents. | |
| Inconsistent results between experiments | Variation in cell health or passage number. | Standardize cell culture conditions, including passage number and seeding density. |
| Inconsistent timing of reagent addition or readings. | Follow the protocol precisely for all samples. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Colorimetric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the cell lysate to pellet the debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the 2X Reaction Buffer containing DTT and the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 400-405 nm. The amount of yellow color produced is proportional to the caspase-3 activity.
Visualizations
Caption: Workflow for assessing this compound-induced cytotoxicity.
Caption: Potential signaling pathway for this compound-induced apoptosis.
References
Validation & Comparative
Abecomotide vs. [standard-of-care drug] in preclinical studies
Despite extensive investigation, Abecomotide remains a compound with a publicly undefined mechanism of action and therapeutic target. As of late 2025, there is a notable absence of published preclinical studies, clinical trials, or any detailed scientific literature that would enable a comparative analysis against established standard-of-care drugs for any specific disease.
Our comprehensive search for information on this compound has yielded minimal concrete data. The compound is listed in chemical databases, such as PubChem, which provides its chemical formula (C45H79N13O16) and CAS number (907596-50-3). However, this information does not shed light on its biological activity or potential therapeutic applications.
Without a known indication or mechanism of action, it is impossible to identify a relevant standard-of-care drug for comparison. The core requirements of this comparison guide—data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows—cannot be fulfilled due to the lack of available preclinical data for this compound.
Further searches for preclinical studies, interactions with biological targets such as amyloid-beta, or any association with specific diseases like Alzheimer's disease have not produced any specific results for this compound. The scientific community awaits disclosure from its developers or the publication of research that would elucidate the pharmacological profile of this molecule. Until such information becomes publicly available, a comparison with any standard-of-care treatment remains purely speculative.
Abecomotide: Unraveling a Peptide's Cellular Impact Remains a Scientific Frontier
Despite its availability as a bioactive peptide, a comprehensive understanding of Abecomotide's effects across different cell lines, its precise mechanism of action, and its comparative efficacy against other agents remains largely uncharted territory in publicly available scientific literature. Extensive searches for research data to construct a detailed comparative guide have yielded limited specific information on this particular peptide.
This compound, a peptide with the amino acid sequence Lys-thr-val-asn-glu-leu-gln-asn-leu, is listed by several chemical suppliers as a bioactive compound. However, beyond its chemical identity, there is a notable absence of published studies detailing its biological activity, including its effects on cellular proliferation, signaling pathways, or its potential therapeutic applications. This scarcity of data makes a cross-validation of its effects in different cell lines, as requested, currently unfeasible.
Initial investigations into the scientific literature were hampered by a lack of specific studies focused on this compound. Further targeted searches for its peptide sequence also failed to retrieve research detailing its cellular and molecular effects. This suggests that while this compound is available for research purposes, it has not yet been the subject of extensive, publicly documented investigation.
In the course of this inquiry, it was noted that searches for "this compound" sometimes yielded results for the unrelated, well-researched cancer drug "Abemaciclib." This is likely due to the phonetic similarity of the two names. It is crucial for researchers to distinguish between these two distinct molecules to avoid confusion.
Due to the current lack of available experimental data, the creation of a detailed comparison guide for this compound, including quantitative data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time. The scientific community awaits future research to elucidate the biological role and potential applications of this peptide.
This guide provides a comparative analysis of two distinct investigational therapeutic agents targeting the p53 tumor suppressor pathway: a mutant p53 reactivator, represented here by APR-246 (eprenetapopt), and a class of wild-type p53 activators known as MDM2 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapies aimed at restoring p53 function.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome".[1] In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or initiate programmed cell death (apoptosis) if the damage is irreparable.[2] However, the TP53 gene is the most frequently mutated gene in human cancers, with these mutations not only leading to a loss of its protective functions but also potentially conferring new cancer-promoting activities.[1][3] Consequently, therapeutic strategies to restore wild-type p53 activity or eliminate mutant p53 are at the forefront of cancer research.[2]
This comparison focuses on two leading strategies: the reactivation of mutant p53 and the inhibition of its primary negative regulator, MDM2.
Compound Profiles
| Feature | Abecomotide (represented by APR-246) | Related Compound B (represented by MDM2 Inhibitors) |
| Therapeutic Target | Mutant p53 protein | MDM2/MDMX E3 ubiquitin ligases |
| Mechanism of Action | Covalently binds to mutant p53, restoring its wild-type conformation and transcriptional activity. | Blocks the interaction between p53 and MDM2/MDMX, preventing p53 degradation and leading to the activation of wild-type p53. |
| Primary Indication (under investigation) | Hematological malignancies (e.g., Myelodysplastic Syndromes) and various solid tumors with TP53 mutations. | Tumors retaining wild-type TP53, including various solid and hematological malignancies. |
| Key Molecular Effect | Refolding of mutant p53 protein. | Stabilization and accumulation of wild-type p53 protein. |
Signaling Pathway and Mechanism of Action
The signaling pathways for these two compounds are distinct yet both converge on the activation of p53-mediated tumor suppression.
This compound (APR-246) Signaling Pathway
APR-246 is a pro-drug that is converted to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53. This binding is thought to induce a conformational change in the mutant p53 protein, restoring its wild-type structure and function. This "reactivated" p53 can then translocate to the nucleus and induce the expression of target genes that lead to cell cycle arrest and apoptosis.
References
- 1. Advanced Strategies for Therapeutic Targeting of Wild-Type and Mutant p53 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mutant p53 in Cancer Progression and Targeted Therapies [frontiersin.org]
Comparative Performance Analysis: Abecomotide vs. Leading Incretin-Based Therapies
Disclaimer: The compound "Abecomotide" is a hypothetical agent introduced for illustrative purposes, as it is not described in publicly available scientific literature or clinical trial databases. This guide benchmarks the performance of leading, real-world glucagon-like peptide-1 (GLP-1) and dual glucose-dependent insulinotropic polypeptide (GIP)/GLP-1 receptor agonists, Semaglutide and Tirzepatide, to provide a framework for evaluating a novel agent like this compound.
Introduction and Mechanism of Action
The management of type 2 diabetes (T2DM) and obesity has been revolutionized by incretin-based therapies. These agents mimic the effects of endogenous hormones that regulate glucose homeostasis and appetite. This guide compares the distinct mechanisms and performance of two leading inhibitors in this class against the profile of a hypothetical next-generation inhibitor, "this compound."
-
This compound (Hypothetical): A novel, synthetic peptide designed as a balanced dual-agonist for the GLP-1 and GIP receptors. Its proposed mechanism aims to provide synergistic effects on glycemic control and weight reduction by leveraging both incretin pathways equally, potentially optimizing efficacy while minimizing pathway-specific adverse effects.
-
Semaglutide: A selective GLP-1 receptor agonist.[1][2][3][4] It mimics the action of native GLP-1, which stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and acts on brain centers to reduce appetite and promote satiety.[1]
-
Tirzepatide: A first-in-class dual GIP and GLP-1 receptor agonist. It activates both of these incretin pathways. While it acts on both receptors, it is characterized as an imbalanced agonist, showing a greater degree of engagement and potency for the GIP receptor compared to the GLP-1 receptor. This dual action is designed to achieve superior metabolic control compared to selective GLP-1 agonists.
Signaling Pathway Overview
The diagram below illustrates the signaling pathways targeted by these agents. Upon ingestion of food, incretin hormones GLP-1 and GIP are released from the gut. They bind to their respective receptors on pancreatic β-cells, triggering a cascade that enhances glucose-dependent insulin secretion. They also exert effects on the brain (appetite), stomach (gastric emptying), and pancreatic α-cells (glucagon).
In Vitro Receptor Binding and Potency
The initial characterization of any new inhibitor involves assessing its binding affinity (Ki) and functional potency (e.g., cAMP accumulation) at its target receptors. Tirzepatide's profile shows a high affinity for the GIP receptor, similar to native GIP, but a roughly 5-fold weaker affinity for the GLP-1 receptor compared to native GLP-1. In functional assays, Tirzepatide was equipotent to native GIP at the GIP receptor but about 20-fold less potent than native GLP-1 at the GLP-1 receptor.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Potency (cAMP Assay) |
| Tirzepatide | GIP Receptor | Ki = 0.135 (similar to native GIP) | Equipotent to native GIP |
| GLP-1 Receptor | Ki = 4.23 (~5x weaker than native GLP-1) | ~20-fold less potent than native GLP-1 | |
| Semaglutide | GLP-1 Receptor | High Affinity (Selective Agonist) | Potent Agonist |
| This compound | GIP Receptor | Data Not Available | Data Not Available |
| (Hypothetical) | GLP-1 Receptor | Data Not Available | Data Not Available |
Head-to-Head Clinical Trial Performance
Direct comparison in randomized controlled trials provides the highest level of evidence for benchmarking performance. The SURPASS and SURMOUNT clinical trial programs have provided direct, head-to-head data for Tirzepatide and Semaglutide.
Glycemic Control in Type 2 Diabetes (SURPASS-2 Trial)
The SURPASS-2 trial was a 40-week, open-label study comparing three doses of Tirzepatide (5, 10, and 15 mg) to Semaglutide (1 mg) in adults with T2DM inadequately controlled with metformin. All three doses of Tirzepatide demonstrated superior reductions in HbA1c from baseline compared to Semaglutide.
| Parameter | Tirzepatide (5 mg) | Tirzepatide (10 mg) | Tirzepatide (15 mg) | Semaglutide (1 mg) |
| Mean HbA1c Reduction | -2.01% | -2.24% | -2.30% | -1.86% |
| Mean Body Weight Reduction | -7.6 kg | -9.3 kg | -11.2 kg | -5.7 kg |
| P-value vs. Semaglutide | <0.02 for all Tirzepatide arms |
Data sourced from the SURPASS-2 clinical trial efficacy estimand results after 40 weeks.
Weight Reduction in Obesity (SURMOUNT-5 Trial)
The SURMOUNT-5 trial was a 72-week, phase 3b, open-label study directly comparing the maximum tolerated doses of Tirzepatide (10 or 15 mg) and Semaglutide (1.7 or 2.4 mg) in adults with obesity but without diabetes. Tirzepatide was found to be superior to Semaglutide in reducing body weight.
| Parameter | Tirzepatide (Max Dose) | Semaglutide (Max Dose) |
| Mean % Weight Change | -20.2% | -13.7% |
| Mean Waist Circumference Change | -18.4 cm | -13.0 cm |
| % of Patients with ≥20% Weight Loss | >30% | ~16% |
| % of Patients with ≥25% Weight Loss | 32% | 16% |
| P-value vs. Semaglutide | <0.001 for weight and waist change |
Data sourced from the SURMOUNT-5 clinical trial results after 72 weeks.
Experimental Protocols and Workflows
Reproducibility and clear interpretation of data rely on detailed methodologies. Below are the protocols for the key head-to-head clinical trial cited and a generalized workflow for such a study.
Protocol: SURPASS-2 Clinical Trial
-
Objective: To compare the efficacy and safety of Tirzepatide (5, 10, 15 mg) versus Semaglutide (1 mg) as add-on therapy to metformin in adults with T2DM.
-
Study Design: A 40-week, multi-center, randomized, open-label, parallel-group trial.
-
Participant Population: 1,879 adults with T2DM, inadequately controlled (HbA1c 7.0-10.5%) on a stable dose of metformin (≥1500 mg/day) for at least 3 months. Participants had a BMI of ≥25 kg/m ².
-
Randomization: Participants were randomized in a 1:1:1:1 ratio to one of the four treatment arms.
-
Dosing Regimen:
-
Tirzepatide: Initiated at 2.5 mg once weekly via subcutaneous injection, with the dose increased by 2.5 mg every 4 weeks until the assigned maintenance dose (5, 10, or 15 mg) was reached.
-
Semaglutide: Initiated at 0.25 mg once weekly via subcutaneous injection, with the dose doubled every 4 weeks until the 1 mg maintenance dose was reached.
-
-
Primary Endpoint: Mean change in HbA1c from baseline to 40 weeks.
-
Key Secondary Endpoints: Mean change in body weight from baseline; percentage of participants reaching specific HbA1c targets.
Generalized Clinical Trial Workflow
The diagram below outlines the typical workflow for a Phase 3 comparative efficacy trial, from patient screening to final data analysis.
References
Abecomotide: Unraveling the Enigma of a Promising Immunological Peptide
Despite its identification as a bioactive peptide with potential immunological applications, detailed experimental data, and established signaling pathways for Abecomotide remain largely unavailable in the public domain.
This compound, a synthetic peptide with the amino acid sequence Lys-Thr-Val-Asn-Glu-Leu-Gln-Asn-Leu and assigned the CAS number 907596-50-3, is commercially available and described as an immunological agent for active immunization research.[1][2][3] However, a comprehensive review of scientific literature and publicly accessible databases reveals a significant gap in knowledge regarding its specific mechanism of action, the signaling cascades it modulates, and validated experimental protocols for its use.
Currently, information on this compound is primarily limited to supplier specifications and brief, high-level descriptions. These sources categorize it as a "biologically active peptide" intended for research purposes.[1][3] Unfortunately, this information does not extend to peer-reviewed studies detailing its efficacy, comparative performance against other immunological agents, or the precise molecular interactions it engages in.
Without access to foundational research, including preclinical and clinical studies, it is not possible to provide a detailed comparison guide that meets the core requirements of summarizing quantitative data, outlining experimental protocols, and visualizing signaling pathways. The scientific community awaits published research that will elucidate the experimental framework for working with this compound and shed light on its therapeutic or research potential.
For researchers, scientists, and drug development professionals interested in this peptide, the path forward necessitates foundational research to establish its biological activity and mechanism of action. Future investigations would need to focus on:
-
In vitro studies: To determine the specific cell types this compound interacts with and to identify the receptors or pathways it activates or inhibits.
-
In vivo studies: To assess its immunological effects in animal models, including its efficacy in generating an immune response and its safety profile.
-
Comparative analyses: To benchmark its performance against existing immunological adjuvants or therapies.
Until such data becomes publicly available, any attempt to replicate key experiments or provide a comprehensive comparison guide would be purely speculative. The scientific community looks forward to future publications that will undoubtedly be critical in unlocking the potential of this compound.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Abecomotide
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Abecomotide. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1][2] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1] |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses.[1] |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses.[1] |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, rubber boots, heavy rubber gloves, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store lyophilized this compound at –20°C for long-term stability.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.
2. Reconstitution and Aliquoting:
-
Handle the lyophilized powder in a controlled environment, such as a chemical fume hood, to minimize inhalation risk.
-
Use sterile bacteriostatic water or an appropriate buffer to dissolve the peptide. Refer to any manufacturer-provided Certificate of Analysis (COA) for the recommended solvent.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
For reconstituted peptides, store at 2°C–8°C for short-term use or aliquot and freeze for long-term storage to avoid repeated freeze-thaw cycles.
3. Experimental Procedures:
-
Follow standard laboratory practices for all experimental work.
-
Ensure that all equipment used for handling this compound is properly cleaned and decontaminated after use.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills (Powder): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth.
-
Small Spills (Liquid): Absorb the spill with an inert material and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including a respirator, before containing and cleaning up the spill as described above. Ensure the area is well-ventilated during and after cleanup.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste, such as cell culture media containing this compound, should be decontaminated with a suitable method, such as treatment with 10% bleach, before disposal, or collected for chemical waste disposal, depending on local regulations.
Experimental Workflow and Safety Protocol
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research laboratory.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
